VUF10166
描述
属性
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVTQDGTKEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640663 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155584-74-0 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VUF10166: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine-3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its discovery through fragment-based screening and subsequent characterization have revealed a complex pharmacological profile, including partial agonist activity at higher concentrations. This technical guide provides an in-depth overview of the discovery, synthesis, and detailed experimental protocols used to elucidate the mechanism of action of this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.
Discovery
This compound was identified through a fragment library screening approach aimed at discovering novel ligands for the 5-HT3 receptor. This method involves screening small, low-complexity molecules (fragments) for binding to the target protein. Hits from this initial screen are then optimized and elaborated to produce higher-affinity lead compounds. The quinoxaline scaffold of this compound emerged from such a screening campaign, leading to the synthesis and evaluation of a series of derivatives, culminating in the identification of this compound as a high-affinity ligand.
Synthesis Pathway
The synthesis of this compound, chemically named 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, follows a synthetic route common for quinoxaline derivatives. The core quinoxaline structure is typically formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the synthesis proceeds through the nucleophilic substitution of a dichloroquinoxaline precursor.
A plausible synthetic pathway is as follows:
-
Formation of 2,3-dichloroquinoxaline: The synthesis begins with the reaction of 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). This step converts the dione into the more reactive 2,3-dichloroquinoxaline[1].
-
Nucleophilic substitution: 2,3-dichloroquinoxaline is then reacted with N-methylpiperazine. By controlling the reaction conditions, a monosubstitution can be achieved, where one of the chlorine atoms is displaced by the N-methylpiperazine to yield 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (this compound). This reaction is typically carried out in a suitable solvent such as methanol or ethanol[1].
Mechanism of Action
This compound is a competitive antagonist and partial agonist at the 5-HT3A receptor. It exhibits high affinity for the homomeric 5-HT3A receptor and a significantly lower affinity for the heteromeric 5-HT3AB receptor. This selectivity allows it to be used as a pharmacological tool to distinguish between these two receptor subtypes[2].
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization[3][4]. This excitatory signal is then propagated downstream. In the context of emesis, this signaling occurs in the chemoreceptor trigger zone and the solitary tract nucleus.
Quantitative Data
The pharmacological properties of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | 5-HT3A | 0.04 nM | Radioligand Binding | [2] |
| Ki | 5-HT3AB | 22 nM | Radioligand Binding | [2] |
| IC50 | 5-HT3AB | 40 nM | Electrophysiology | [2] |
| EC50 | 5-HT3A | 5.2 µM | Electrophysiology (Partial Agonist) | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental techniques. The detailed methodologies for these are provided below.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound for the 5-HT3A and 5-HT3AB receptors.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells were stably transfected with human 5-HT3A or 5-HT3A and 5-HT3B subunits. The cells were cultured and harvested, and membrane preparations were created by homogenization and centrifugation.
-
Assay Protocol:
-
Membrane preparations were incubated with the radioligand [³H]granisetron.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptors.
-
The reaction was incubated to allow binding to reach equilibrium.
-
The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology
This technique was used to measure the functional effects of this compound on 5-HT3 receptor activity in Xenopus laevis oocytes.
-
Oocyte Preparation and Injection:
-
Oocytes were harvested from Xenopus laevis and defolliculated.
-
The oocytes were injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.
-
The injected oocytes were incubated to allow for receptor expression.
-
-
Recording Protocol:
-
An oocyte expressing the 5-HT3 receptors was placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection).
-
The membrane potential was clamped at a holding potential (typically -60 mV).
-
5-HT was applied to the oocyte to elicit an inward current mediated by the 5-HT3 receptors.
-
This compound was then co-applied with 5-HT to measure its inhibitory effect (antagonism) or applied alone to measure any direct activation (agonism).
-
-
Data Analysis: The concentration-response curves for inhibition (IC50) or activation (EC50) were generated by plotting the response against the concentration of this compound.
Site-Directed Mutagenesis
Site-directed mutagenesis was employed to identify key amino acid residues involved in the binding and action of this compound.
-
Mutagenesis Protocol:
-
A plasmid containing the cDNA for the 5-HT3B subunit was used as a template.
-
Primers containing the desired mutation were used to amplify the entire plasmid via PCR.
-
The parental, non-mutated template DNA was digested using the DpnI enzyme, which specifically cleaves methylated DNA (the template) but not the newly synthesized, unmethylated DNA (the mutant).
-
The mutated plasmid was then transformed into competent E. coli for amplification.
-
The presence of the desired mutation was confirmed by DNA sequencing.
-
-
Functional Analysis: The mutated receptors were then expressed in oocytes and their functional properties were assessed using two-electrode voltage clamp electrophysiology as described above.
Conclusion
This compound is a valuable pharmacological tool for the study of 5-HT3 receptors. Its discovery through fragment-based screening highlights the power of this approach in identifying novel chemical scaffolds. The detailed characterization of its synthesis and mechanism of action, as outlined in this guide, provides a solid foundation for its use in further research into the physiological and pathological roles of 5-HT3A and 5-HT3AB receptors. The provided experimental protocols offer a practical guide for researchers seeking to replicate or build upon these findings.
References
VUF10166: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10166 is a synthetic chemical compound that has garnered significant interest in the fields of pharmacology and neuroscience due to its potent and selective interaction with specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Chemical Properties and Structure
This compound, with the IUPAC name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a quinoxaline derivative. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline |
| CAS Number | 155584-74-0 |
| Chemical Formula | C13H15ClN4 |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |
| InChI Key | FFXVTQDGTKEXHF-UHFFFAOYSA-N |
| Physicochemical Property | Value |
| Molecular Weight | 262.74 g/mol |
| Exact Mass | 262.0985242 u |
| Physical Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; Water: Insoluble |
| Storage | Store at -20°C |
Biological Activity
This compound is a potent antagonist of the serotonin 5-HT3 receptor and also exhibits antagonist activity at the histamine H4 receptor.[1] It displays a notable selectivity for the homomeric 5-HT3A receptor over the heteromeric 5-HT3AB receptor.[2][3] At higher concentrations, this compound can act as a partial agonist at 5-HT3A receptors.[2][3]
| Target Receptor | Activity | Value | Assay Type |
| Human 5-HT3A Receptor | Antagonist (Ki) | 0.04 nM | Radioligand Binding Assay |
| Human 5-HT3AB Receptor | Antagonist (Ki) | 22 nM | Radioligand Binding Assay |
| Human 5-HT3A Receptor | Partial Agonist (EC50) | 5.2 µM | Patch-Clamp Assay |
| Human Histamine H4 Receptor | Antagonist (pKi) | 6.64 | Radioligand Binding Assay |
Signaling Pathways
This compound exerts its biological effects by modulating the signaling pathways of the 5-HT3 and histamine H4 receptors.
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations (Na+, K+, Ca2+), which leads to neuronal depolarization. As an antagonist, this compound blocks this ion influx.
References
- 1. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
VUF10166: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10166 has been identified as a potent and selective antagonist for the serotonin 5-HT3A receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype. This compound also exhibits partial agonist activity at 5-HT3A receptors at higher concentrations and interacts with the histamine H4 receptor. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Identified Molecular Targets
The primary molecular target of this compound is the human 5-hydroxytryptamine type 3A (5-HT3A) receptor . It displays a high affinity for the homomeric 5-HT3A receptor and a considerably lower affinity for the heteromeric 5-HT3AB receptor, making it a valuable tool for distinguishing between these two subtypes.[1][2]
A secondary target has been identified as the human histamine H4 receptor (H4R) , where this compound acts as an antagonist.[3]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound at its identified targets.
Table 1: Binding Affinity of this compound for 5-HT3 Receptors
| Receptor Subtype | Ligand | Assay Type | Cell Line | Ki (nM) | Reference |
| Human 5-HT3A | This compound | Radioligand Binding ([³H]granisetron) | HEK293 | 0.04 | [1][2] |
| Human 5-HT3AB | This compound | Radioligand Binding ([³H]granisetron) | HEK293 | 22 | [1][2] |
Table 2: Functional Activity of this compound at 5-HT3 Receptors
| Receptor Subtype | Activity | Assay Type | Expression System | IC50 (nM) | EC50 (µM) | Rmax | Reference |
| Human 5-HT3A | Antagonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | - | - | - | [2] |
| Human 5-HT3AB | Antagonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | 40 | - | - | [2] |
| Human 5-HT3A | Partial Agonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | - | 5.2 | 0.24 | [1][2] |
Note: For the antagonist activity at 5-HT3A receptors, the inhibition and recovery were too slow to determine an accurate IC50 value.[2]
Table 3: Binding Affinity of this compound for Histamine H4 Receptor
| Receptor | Ligand | Assay Type | Cell Line | pKi | Ki (nM) | Reference |
| Human H4 | This compound | Radioligand Binding | HEK cells | 6.64 | ~229 | [3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors
This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]granisetron (radioligand)
-
This compound (test compound)
-
Non-specific binding determinator (e.g., high concentration of unlabeled granisetron)
-
96-well plates
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest to a sufficient density.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [³H]granisetron (typically at or below its Kd).
-
Varying concentrations of this compound for competition binding, buffer for total binding, or a high concentration of unlabeled granisetron for non-specific binding.
-
Cell membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's antagonist and partial agonist activities at 5-HT3 receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human 5-HT3A or 5-HT3A and 5-HT3B subunits
-
Collagenase solution
-
Barth's solution (oocyte incubation medium)
-
Recording solution (e.g., ND96)
-
Serotonin (5-HT)
-
This compound
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Establish a stable baseline current.
-
-
Antagonist Activity:
-
Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC50) to obtain a control current.
-
Co-apply or pre-apply varying concentrations of this compound with the same concentration of 5-HT.
-
Measure the inhibition of the 5-HT-induced current by this compound.
-
Construct a concentration-inhibition curve to determine the IC50 value.
-
-
Partial Agonist Activity:
-
Apply increasing concentrations of this compound alone to the oocyte.
-
Record any elicited inward currents.
-
Construct a concentration-response curve to determine the EC50 and Rmax values relative to a maximal 5-HT response.
-
Visualizations
Signaling Pathway of 5-HT3 Receptor
Caption: Signaling pathway of the 5-HT3 receptor.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp Experimental Logic
Caption: Logical workflow for TEVC experiments.
References
An In-depth Technical Guide to the Early In Vitro Studies of VUF10166
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of VUF10166, a potent and selective ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document collates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.
Core Data Presentation
The following tables summarize the key quantitative pharmacological data for this compound from early in vitro studies.
Table 1: Binding Affinity of this compound at Human 5-HT3 Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| 5-HT3A | [³H]granisetron | 0.04 | HEK cells | [1] |
| 5-HT3AB | [³H]granisetron | 22 | HEK cells | [1][2] |
Table 2: Functional Activity of this compound at Human 5-HT3 Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Notes | Reference |
| 5-HT3A | Electrophysiology | Antagonist IC₅₀ | Not determined | Inhibition and recovery were too slow for accurate determination. | [1] |
| 5-HT3AB | Electrophysiology | Antagonist IC₅₀ | 40 nM | Inhibition of 5-HT-induced responses. | [1] |
| 5-HT3A | Electrophysiology | Partial Agonist EC₅₀ | 5.2 µM | Elicited a partial response at higher concentrations. | [1][2] |
Table 3: Other Reported In Vitro Activities of this compound
| Target | Activity | pKᵢ | Cell Line | Reference |
| Histamine H4 Receptor | Antagonist | 6.64 | HEK cells | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to serve as a guide for reproducing and building upon these early studies.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Kᵢ) of this compound for the 5-HT3A and 5-HT3AB receptors. The protocol is based on the displacement of a radiolabeled antagonist, [³H]granisetron.
Objective: To determine the binding affinity of this compound for human 5-HT3A and 5-HT3AB receptors.
Materials:
-
HEK cells stably expressing human 5-HT3A or 5-HT3AB receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]granisetron (radioligand).
-
This compound (unlabeled competitor).
-
Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist like ondansetron).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of the membrane preparation to each well.
-
Add a fixed concentration of [³H]granisetron to each well.
-
Add varying concentrations of this compound to the wells for the competition curve.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of a non-radiolabeled 5-HT3 antagonist.
-
Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Two-Electrode Voltage Clamp Electrophysiology
This technique was employed to characterize the functional activity of this compound as both an antagonist and a partial agonist at 5-HT3 receptors expressed in Xenopus laevis oocytes.
Objective: To measure the effect of this compound on 5-HT-induced currents in oocytes expressing human 5-HT3A or 5-HT3AB receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human 5-HT3A and 5-HT3B subunits.
-
Oocyte injection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording chamber.
-
Oocyte Ringer's solution (OR2).
-
Serotonin (5-HT) solutions.
-
This compound solutions.
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired 5-HT3 receptor subunits (5-HT3A alone for homomeric receptors, or 5-HT3A and 5-HT3B for heteromeric receptors).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Antagonist Activity Measurement:
-
Establish a baseline current by perfusing with OR2 solution.
-
Apply a saturating concentration of 5-HT to elicit a maximal current response.
-
Wash out the 5-HT and allow the current to return to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for a defined period.
-
Co-apply 5-HT and this compound and measure the resulting current.
-
Repeat this process for a range of this compound concentrations to generate a concentration-response curve for inhibition.
-
Calculate the IC₅₀ value from this curve.
-
-
Partial Agonist Activity Measurement:
-
Establish a baseline current.
-
Apply increasing concentrations of this compound alone to the oocyte and measure any elicited current.
-
Generate a concentration-response curve for this compound-induced activation.
-
Calculate the EC₅₀ and the maximal response relative to the 5-HT-induced maximal response.
-
-
Data Analysis:
-
Analyze the current traces using appropriate software.
-
Normalize the responses to the maximal 5-HT response.
-
Fit the concentration-response data to the Hill equation to determine IC₅₀ or EC₅₀ values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vitro studies of this compound.
Caption: Antagonistic action of this compound at the 5-HT3 receptor signaling pathway.
Caption: Partial agonist activity of this compound at the 5-HT3A receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for electrophysiological characterization.
References
- 1. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
VUF10166: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10166 is a potent and selective quinoxaline derivative that exhibits a complex pharmacological profile, primarily targeting the 5-hydroxytryptamine-3 (5-HT3) receptor. It acts as a high-affinity antagonist at the homomeric 5-HT3A receptor subtype and also interacts with the heteromeric 5-HT3AB receptor, albeit with lower affinity.[1] Notably, at higher concentrations, this compound displays partial agonist activity at 5-HT3A receptors.[1][2][3] Furthermore, this compound has been identified as an antagonist of the histamine H4 receptor.[2] This dual activity on both a ligand-gated ion channel and a G-protein coupled receptor makes this compound a valuable tool for dissecting the physiological and pathological roles of these receptors and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Core Biological Activity and Function
This compound is a synthetic compound that primarily modulates the activity of the 5-HT3 receptor, a ligand-gated ion channel.[4] Upon binding of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), the 5-HT3 receptor channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, leading to rapid neuronal depolarization and excitation.[4] this compound's primary mode of action is the blockade of this channel, thereby acting as an antagonist.
Its interaction with the 5-HT3 receptor is subtype-specific. It demonstrates high affinity for the homomeric 5-HT3A receptor and a lower affinity for the heteromeric 5-HT3AB receptor.[1] This differential affinity provides a tool to distinguish the functional roles of these two major 5-HT3 receptor subtypes in the central and peripheral nervous systems.
An intriguing aspect of this compound's pharmacology is its partial agonism at the 5-HT3A receptor at micromolar concentrations.[1][2][3] This suggests a complex interaction with the receptor, where it can both block the effects of the endogenous ligand and weakly activate the receptor itself.
In addition to its effects on the 5-HT3 receptor, this compound also functions as an antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on immune cells.[2] This off-target activity is an important consideration in experimental design and interpretation of results.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the biological activity of this compound.
Table 1: this compound Activity at 5-HT3 Receptors
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Ki | Human 5-HT3A | 0.04 nM | HEK cells | [1][3][5] |
| Ki | Human 5-HT3AB | 22 nM | HEK cells | [1][3] |
| IC50 | Human 5-HT3A | Not determined (slow inhibition) | Oocytes | [1] |
| IC50 | Human 5-HT3AB | 40 nM | Oocytes | [1] |
| EC50 (Partial Agonist) | Human 5-HT3A | 5.2 µM | Oocytes | [1][2][3] |
Table 2: this compound Activity at Histamine H4 Receptor
| Parameter | Receptor | Value | Cell Line | Reference |
| pKi | Histamine H4 | 6.64 | HEK cells | [2] |
Signaling Pathways
This compound Interaction with the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations, causing depolarization of the cell membrane. As an antagonist, this compound blocks this ion flow. At higher concentrations, its partial agonist activity leads to a sub-maximal opening of the channel.
Caption: this compound's dual action on the 5-HT3 receptor signaling pathway.
This compound Interaction with the Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled GPCR. Its activation by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound prevents this signaling cascade.
Caption: this compound antagonism of the histamine H4 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity (Ki) Determination
This protocol outlines the determination of this compound's binding affinity for 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay with [3H]granisetron.
Materials:
-
Membranes from HEK cells expressing human 5-HT3A or 5-HT3AB receptors.
-
[3H]granisetron (radioligand).
-
This compound (test compound).
-
Unlabeled granisetron (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine:
-
Cell membranes (final concentration dependent on receptor expression levels).
-
[3H]granisetron (at a concentration close to its Kd).
-
Varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled granisetron instead of this compound.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]granisetron binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]granisetron and Kd is its dissociation constant.
-
Caption: Workflow for the 5-HT3 receptor radioligand binding assay.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes for Functional Activity (IC50/EC50) Determination
This protocol describes the functional characterization of this compound's antagonist and partial agonist activity at 5-HT3 receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding human 5-HT3A or 5-HT3AB receptor subunits.
-
Two-electrode voltage-clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Oocyte Ringer's solution).
-
Serotonin (agonist).
-
This compound (test compound).
Procedure:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Antagonist Activity (IC50 Determination):
-
Apply a brief pulse of a fixed concentration of serotonin (e.g., EC50 concentration) to elicit a baseline inward current.
-
After washout and return to baseline, perfuse the oocyte with varying concentrations of this compound for a set pre-incubation period.
-
Co-apply serotonin and this compound and record the peak inward current.
-
Calculate the percentage inhibition of the serotonin-induced current by this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
-
Partial Agonist Activity (EC50 Determination):
-
Apply increasing concentrations of this compound alone and record any elicited inward current.
-
Plot the current amplitude against the logarithm of the this compound concentration and fit the data to determine the EC50 for its partial agonist effect.
-
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion
This compound is a multifaceted pharmacological tool with a well-defined profile at 5-HT3 and histamine H4 receptors. Its high affinity and subtype selectivity for 5-HT3 receptors, coupled with its concentration-dependent dual antagonist/partial agonist activity, make it particularly valuable for probing the structure-function relationships of these ion channels. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of the physiological and pathological processes modulated by these important receptor systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. ajt44.altervista.org [ajt44.altervista.org]
- 2. researchgate.net [researchgate.net]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
VUF10166: A Technical Whitepaper on a Differentiating 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary research findings on VUF10166, a potent antagonist of the 5-HT3 receptor with distinct affinities for different subunit compositions. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound.
Core Findings and Quantitative Data
This compound has been identified as a high-affinity antagonist for the human 5-HT3A receptor and exhibits a lower affinity for the 5-HT3AB receptor subtype. This differential binding provides a valuable tool for distinguishing between these two receptor types in research settings. Furthermore, at higher concentrations, this compound demonstrates partial agonist activity at 5-HT3A receptors. The compound has also been reported to act as a histamine H4 receptor antagonist. The key quantitative parameters defining the pharmacological profile of this compound are summarized in the table below.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Ki | 5-HT3A | 0.04 nM | Radioligand Binding ([³H]granisetron displacement) | |
| Ki | 5-HT3AB | 22 nM | Radioligand Binding ([³H]granisetron displacement) | |
| IC50 | 5-HT3AB | 40 nM | Electrophysiology (inhibition of 5-HT response) | |
| EC50 | 5-HT3A (Partial Agonist) | 5.2 µM | Electrophysiology | |
| pKi | Histamine H4 | 6.64 | Not Specified |
Signaling Pathways and Mechanisms of Action
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The signaling cascade initiated by 5-HT3A receptor activation is depicted in the diagram below. This compound, as a competitive antagonist, is proposed to bind to the orthosteric binding site on the 5-HT3A receptor, thereby preventing serotonin from binding and activating the channel. In the case of the 5-HT3AB receptor, it is suggested that this compound binds to both the conventional A+A- site and a secondary A+B- modulatory site.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. While the core data for this compound is derived from the study by Thompson et al. (2012), the specific, detailed methodologies from that publication were not available. Therefore, these protocols are based on established, standard procedures for similar assays.
Radioligand Binding Assay (Competitive)
This protocol outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
The filters are then dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Two-Electrode Voltage Clamp Electrophysiology
This protocol describes a standard method for functionally characterizing the effects of compounds like this compound on ligand-gated ion channels expressed in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.
-
The oocytes are injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).
-
The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), which serve as the voltage-sensing and current-passing electrodes.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.
-
-
Compound Application and Data Acquisition:
-
The agonist (e.g., 5-HT) is applied to the oocyte via the perfusion system to elicit an inward current, which is recorded by the amplifier.
-
To determine the antagonist effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a set period before co-application with the agonist. The inhibition of the agonist-induced current is measured.
-
To determine the agonist effect of this compound, the compound is applied alone at various concentrations, and any elicited current is recorded.
-
Data are acquired and digitized using appropriate software for subsequent analysis.
-
-
Data Analysis:
-
For antagonist activity, the percentage of inhibition of the agonist response is calculated for each concentration of this compound. The data are then fitted to a dose-response curve to determine the IC50 value.
-
For agonist activity, the peak current amplitude at each concentration of this compound is measured and normalized to the maximal response elicited by the full agonist (5-HT). The data are then fitted to a dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The preliminary research on this compound highlights its potential as a valuable pharmacological tool for the differential study of 5-HT3A and 5-HT3AB receptors. Its high affinity and subtype selectivity, coupled with its partial agonist activity at 5-HT3A receptors, provide a unique profile for investigating the physiological and pathological roles of these receptor subtypes. The detailed experimental protocols and signaling pathway information provided in this whitepaper offer a foundation for further research and development efforts centered on this and similar compounds.
VUF10166: A Technical Guide to its Pharmacological Profile and Safety Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10166 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its distinct pharmacological profile makes it a valuable research tool for differentiating between these two receptor types. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, pharmacological properties, and what is known about its safety and toxicity. Due to a lack of publicly available, formal safety and toxicity studies on this compound, this guide also discusses the general safety profile of the 5-HT3 receptor antagonist class of drugs to provide a contextual framework for potential safety considerations.
Introduction
This compound, chemically known as 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a small molecule compound that has been identified as a high-affinity antagonist for the homomeric 5-HT3A receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used primarily for their antiemetic properties, particularly in the management of chemotherapy-induced and postoperative nausea and vomiting. This compound's high selectivity for the 5-HT3A subtype over the heteromeric 5-HT3AB subtype provides a unique tool for researchers to investigate the specific physiological roles of these different receptor assemblies.
Pharmacological Profile
The primary mechanism of action of this compound is the competitive antagonism of serotonin at the 5-HT3A receptor. However, at higher concentrations, it also exhibits partial agonist activity at this receptor. Its interaction with the 5-HT3AB receptor is more complex, suggesting a potential allosteric modulatory site.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the interaction of this compound with 5-HT3 receptors.
| Parameter | Receptor Subtype | Value | Reference(s) |
| Ki (nM) | 5-HT3A | 0.04 | [1][2] |
| 5-HT3AB | 22 | [1][2] | |
| IC50 (nM) | 5-HT3AB | 40 | [1] |
| EC50 (µM) | 5-HT3A (Partial Agonist) | 5.2 | [1][2] |
Table 1: Binding Affinity and Functional Potency of this compound at Human 5-HT3 Receptors.
| Receptor Target | Activity | Value | Reference(s) |
| α7 nACh Receptor | No activity | - | [1] |
| Histamine H4 Receptor | Antagonist | pKi = 6.64 | [3] |
Table 2: Activity of this compound at Other Receptors.
Mechanism of Action Signaling Pathway
This compound interacts with the 5-HT3 receptor at the orthosteric binding site, where it competes with the endogenous ligand serotonin. At 5-HT3A receptors, it acts as a potent antagonist at low nanomolar concentrations. At the heteromeric 5-HT3AB receptor, its lower affinity and complex interaction suggest the presence of an additional modulatory binding site.
Figure 1: Proposed mechanism of action of this compound at 5-HT3A and 5-HT3AB receptors.
Safety and Toxicity Profile
As of the date of this document, there is a notable absence of publicly available safety and toxicity data for this compound. Standard preclinical safety assessments, such as in vitro cytotoxicity, genotoxicity, and in vivo acute and chronic toxicity studies, have not been reported in the scientific literature. Therefore, a formal safety profile for this compound cannot be established.
Class-Related Safety Profile: 5-HT3 Receptor Antagonists
To provide a context for potential safety considerations, this section summarizes the known safety and toxicity profile of the broader class of 5-HT3 receptor antagonists, which includes clinically approved drugs such as ondansetron, granisetron, and palonosetron. It is crucial to note that these are class effects and may not be directly applicable to this compound.
Common Adverse Effects:
-
Central Nervous System (CNS): Headache is the most commonly reported side effect. Dizziness, drowsiness, and fatigue can also occur[4][5][6].
-
Gastrointestinal: Constipation or diarrhea are frequently observed[2][4][7].
Serious Adverse Effects:
-
Cardiovascular: A known risk associated with this class is the prolongation of the QT interval on the electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsade de Pointes[3][10][11][12][13]. This effect is dose-dependent and more pronounced with certain agents (e.g., ondansetron)[12][13].
-
Serotonin Syndrome: Although rare, there is a potential risk of serotonin syndrome, particularly when 5-HT3 antagonists are co-administered with other serotonergic drugs (e.g., SSRIs, SNRIs)[7]. Symptoms can include agitation, confusion, tachycardia, and muscle rigidity[2][7].
-
Hypersensitivity Reactions: Anaphylactic reactions, though infrequent, have been reported with some agents in this class[1][11][13].
Preclinical studies on approved 5-HT3 antagonists have generally shown no end-organ toxicity at therapeutic doses[14]. Overdose cases have been associated with symptoms such as tachycardia, altered mental status, and QTc prolongation[15][16].
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound, based on standard methodologies in the field.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for 5-HT3 receptors.
Figure 2: General workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: The assay is performed in 96-well plates. To each well, the following are added:
-
Cell membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of a radiolabeled 5-HT3 antagonist, such as [3H]granisetron (typically at a concentration close to its Kd).
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
For determining non-specific binding, a high concentration of a non-labeled competitor (e.g., 10 µM granisetron) is used instead of this compound.
-
-
Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology
This protocol is used to functionally characterize the antagonist and partial agonist effects of this compound on 5-HT3 receptors expressed in Xenopus laevis oocytes.
Figure 3: General workflow for two-electrode voltage clamp electrophysiology.
Detailed Steps:
-
Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are defolliculated using collagenase treatment. Complementary RNA (cRNA) encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits is microinjected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-5 days in a sterile solution (e.g., Barth's solution) to allow for the translation and surface expression of the receptor-channels.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two glass microelectrodes filled with KCl (e.g., 3 M), one for measuring the membrane potential and one for injecting current.
-
Voltage Clamp: The membrane potential is held constant (clamped) at a negative potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.
-
Drug Application:
-
Antagonist Protocol: A baseline current is elicited by applying a fixed concentration of serotonin (e.g., the EC50 concentration). After washing and recovery, serotonin is co-applied with increasing concentrations of this compound to measure the inhibition of the serotonin-induced current.
-
Agonist Protocol: To test for direct effects, increasing concentrations of this compound are applied to the oocyte in the absence of serotonin, and any elicited current is measured.
-
-
Data Analysis: The peak current amplitude in response to agonist application is measured. For antagonist activity, the percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. For agonist activity, the current amplitudes are plotted against the concentration of this compound to determine the EC50 and the maximum response relative to serotonin.
Conclusion
This compound is a valuable pharmacological tool with high affinity and selectivity for the 5-HT3A receptor. Its distinct properties allow for the detailed investigation of the differential roles of 5-HT3 receptor subtypes. The available data robustly characterize its pharmacological activity, but there is a significant gap in our understanding of its safety and toxicity. No public data from standard toxicological assessments are available. While the safety profile of the 5-HT3 antagonist class is generally well-understood, with known risks including headache, gastrointestinal effects, and potential cardiotoxicity, these class effects cannot be directly extrapolated to this compound without specific studies.
For any potential therapeutic development of this compound or its analogs, a comprehensive safety and toxicity evaluation is mandatory. This would need to include, at a minimum, in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and repeated-dose toxicity studies to establish a complete safety profile.
References
- 1. drugs.com [drugs.com]
- 2. Granisetron: MedlinePlus Drug Information [medlineplus.gov]
- 3. The cardiotoxic potential of the 5-HT(3) receptor antagonist antiemetics: is there cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Granisetron (Kytril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 10. What are the side effects of Granisetron Hydrochloride? [synapse.patsnap.com]
- 11. Granisetron (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. Cardiotoxicity of different 5-HT3 receptor antagonists analyzed using the FAERS database and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ondansetron toxicity in a toddler resulting in tachycardia, altered mental status, and QTC prolongation [abstract #109] [healthpartners.com]
- 16. pfizermedical.com [pfizermedical.com]
VUF10166: A Paradigm Shift in 5-HT3 Receptor Antagonism
An In-depth Technical Guide on the Core Novelty of VUF10166 for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound has emerged as a significant tool in the study of serotonin type 3 (5-HT3) receptors, demonstrating a unique pharmacological profile that sets it apart from conventional antagonists. This technical guide provides a comprehensive overview of the core novelty of this compound, its differential activity on 5-HT3A and 5-HT3AB receptors, and the experimental basis for these findings. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this compound's mechanism of action and its potential applications.
Core Novelty: Differential Affinity and Dual Activity
The primary novelty of this compound lies in its striking differentiation between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, the two major subtypes of the 5-HT3 receptor. This is coupled with a fascinating dual activity at the 5-HT3A receptor, acting as a potent antagonist at low concentrations and a partial agonist at higher concentrations.
Quantitative Data Summary
The distinct pharmacological properties of this compound are quantified by its binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) values, as summarized in the table below.
| Parameter | 5-HT3A Receptor | 5-HT3AB Receptor | Reference |
| Binding Affinity (Ki) | 0.04 nM | 22 nM | [1][2] |
| Inhibitory Concentration (IC50) | Not determinable due to slow kinetics | 40 nM | [1][2] |
| Partial Agonist Activity (EC50) | 5.2 µM | Not significant at ≤100 µM | [1][2] |
Table 1: Comparative quantitative data of this compound at 5-HT3A and 5-HT3AB receptors.
Signaling and Binding Model
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and K+, with some permeability to Ca2+) and subsequent neuronal depolarization.[3] this compound modulates this process in a subtype-specific manner.
References
Methodological & Application
VUF10166: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10166 is a chemical compound used in cell culture experiments to study specific cellular signaling pathways. It is important for researchers to be aware of its dual activity. Primarily, this compound is a very potent 5-HT3 receptor antagonist. Additionally, it functions as a histamine H4 receptor (H4R) antagonist.[1] This dual pharmacology makes it a tool for investigating both serotonergic and histaminergic systems, but it also necessitates careful experimental design to isolate the effects on the H4 receptor.
The histamine H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its activation is involved in a range of inflammatory responses, such as chemotaxis, cytokine release, and calcium mobilization.[2][3] this compound, by blocking this receptor, can be used to probe its role in these processes and to evaluate its potential as a therapeutic agent for inflammatory and immune disorders.
Data Presentation
Pharmacological Profile of this compound
| Target Receptor | Affinity/Potency | Cell Line | Reference |
| Human 5-HT3A Receptor | Ki = 0.04 nM | - | [4][5] |
| Human 5-HT3AB Receptor | Ki = 22 nM | - | [4][5] |
| Human Histamine H4 Receptor | pKi = 6.64 | HEK cells | [1] |
Note: A lower Ki value indicates higher binding affinity. The pKi is the negative logarithm of the Ki value.
Signaling Pathways
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway and mobilization of intracellular calcium, which in turn mediate various cellular responses.
Caption: Histamine H4 Receptor Signaling Cascade.
Experimental Protocols
General Considerations
-
Solubility: this compound is soluble in DMSO.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Types: this compound can be used in various immune cell lines and primary cells that express the histamine H4 receptor, such as mast cells (e.g., LAD2), eosinophils, monocytes, and T cells.[2]
-
Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle control (medium with the same concentration of DMSO as the this compound-treated cells), a positive control (histamine or another H4R agonist), and a negative control (untreated cells).
Protocol 1: Mast Cell Chemotaxis Assay
This protocol is adapted from general mast cell chemotaxis assays and can be used to assess the inhibitory effect of this compound on histamine-induced mast cell migration.
Materials:
-
Mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs)
-
This compound
-
Histamine
-
Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size membrane)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
DMSO
Procedure:
-
Cell Preparation: Culture mast cells in the appropriate medium. Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a range of working concentrations (e.g., 1 nM to 10 µM) in the cell culture medium.
-
Pre-incubation: Resuspend the starved mast cells in the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add histamine (typically 10 µM) to the lower chamber of the chemotaxis plate to serve as the chemoattractant.
-
Add the pre-incubated mast cells to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Quantify the number of migrated cells by microscopy.
-
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for a Mast Cell Chemotaxis Assay.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on histamine-induced cytokine release from immune cells.
Materials:
-
Immune cells expressing H4R (e.g., T cells, mast cells)
-
This compound
-
Histamine
-
Appropriate cell culture medium
-
DMSO
-
ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Histamine Stimulation: Stimulate the cells with histamine (e.g., 10 µM) for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cytokine and cell type.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of the cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Data Interpretation and Considerations
When using this compound to study the histamine H4 receptor, it is crucial to consider its potent activity at 5-HT3 receptors. To confirm that the observed effects are mediated by the H4 receptor, consider the following:
-
Use of a Selective H4R Agonist: Employ a selective H4R agonist (e.g., VUF 8430) to stimulate the cells. If this compound blocks the effect of the selective H4R agonist, it provides stronger evidence for its action on the H4 receptor.
-
Control for 5-HT3 Receptor Activity: If the cells of interest also express 5-HT3 receptors, it may be necessary to use a selective 5-HT3 receptor agonist to determine if this compound has any effects through this receptor in your experimental system.
-
Concentration-Response Curves: Generate concentration-response curves for this compound to determine its potency in inhibiting the H4R-mediated response.
By carefully designing experiments with appropriate controls, researchers can effectively utilize this compound to investigate the role of the histamine H4 receptor in various cellular processes.
References
- 1. VUF 10166 | CAS 155584-74-0 | this compound | Tocris Bioscience [tocris.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VUF10166 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel expressed in the central and peripheral nervous systems and is critically involved in mediating nausea and vomiting. As such, this compound holds therapeutic potential for the management of emesis induced by chemotherapy and radiotherapy. These application notes provide a comprehensive guide for the in vivo administration of this compound, including recommended dosage, formulation, and protocols for preclinical efficacy studies. Due to the limited availability of direct in vivo studies for this compound, the following recommendations are based on established protocols for other well-characterized 5-HT3 antagonists and general principles of in vivo compound administration.
Data Presentation: Dosage of Analogous 5-HT3 Antagonists
To establish a rational starting dose for in vivo studies with this compound, it is informative to review the dosages of clinically approved 5-HT3 antagonists. The following table summarizes typical dosages used in both clinical and preclinical settings. This data can serve as a guide for designing initial dose-ranging studies for this compound.
| Compound | Species | Route of Administration | Dosage | Indication |
| Ondansetron | Human | Intravenous (IV) | 0.15 mg/kg | Chemotherapy-Induced Nausea and Vomiting[1] |
| Ondansetron | Rat | Intraperitoneal (i.p.) | 0.1, 0.5, and 1.0 mg/kg | Locomotor activity studies[2] |
| Granisetron | Human | Intravenous (IV) | 10 µg/kg | Chemotherapy-Induced Nausea and Vomiting[1][3] |
| Granisetron | Human | Oral | 2 mg once daily or 1 mg twice daily | Chemotherapy-Induced Nausea and Vomiting[4] |
| Granisetron | Rat | Subcutaneous (s.c.) | 25, 50, 75 µg/kg | Gastrointestinal motility studies[5] |
| Palonosetron | Human | Intravenous (IV) | 0.25 mg (single dose) | Chemotherapy-Induced Nausea and Vomiting[1] |
| Dolasetron | Human | Intravenous (IV) | 1.8 mg/kg (pediatric) | Chemotherapy-Induced Nausea and Vomiting[3] |
Signaling Pathway
The therapeutic effect of this compound is mediated through its antagonism of the 5-HT3 receptor. The diagram below illustrates the signaling pathway.
References
- 1. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. researchgate.net [researchgate.net]
VUF10166: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10166 is a potent and selective antagonist for the 5-hydroxytryptamine type 3A (5-HT3A) receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype.[1][2] This differential binding affinity makes this compound a valuable pharmacological tool for distinguishing between these two receptor subtypes in various experimental settings.[1] Furthermore, at higher concentrations, this compound exhibits partial agonist activity at 5-HT3A receptors.[1][2][3] It also displays antagonist activity at the histamine H4 receptor.[3] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in in vitro settings.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target Receptor | Interaction Type | Parameter | Value | Species |
| 5-HT3A | Antagonist | Ki | 0.04 nM | Human |
| 5-HT3AB | Antagonist | Ki | 22 nM | Human |
| 5-HT3A | Partial Agonist | EC50 | 5.2 µM | Human |
| Histamine H4 | Antagonist | pKi | 6.64 | Human |
Note: Ki represents the inhibition constant, indicating the binding affinity of an antagonist. A lower Ki value signifies a higher binding affinity. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. pKi is the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving the 5-HT3 and Histamine H4 receptors, as well as a typical experimental workflow for characterizing the activity of this compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing either human 5-HT3A or 5-HT3AB receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Granisetron (a known 5-HT3 receptor antagonist).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand ([³H]-Granisetron at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: this compound dilution, radioligand, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Whole-Cell Patch-Clamp Electrophysiology for 5-HT3A Receptor Function
This protocol measures the antagonist effect of this compound on 5-HT-induced currents in cells expressing 5-HT3A receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT3A receptors.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
5-HT stock solution.
-
This compound stock solution (in DMSO, final concentration ≤0.1%).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation:
-
Plate HEK293-5HT3A cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of 5-HT (e.g., 10 µM for 2 seconds) to elicit an inward current.
-
After the current returns to baseline, pre-apply this compound at a specific concentration for 1-2 minutes.
-
During the this compound application, co-apply 5-HT (at the same concentration and duration as before) and record the current.
-
Wash out this compound and repeat the 5-HT application to ensure recovery.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Assay for Histamine H4 Receptor Antagonism
This protocol determines the antagonist activity of this compound at the Gi/o-coupled histamine H4 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H4 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or a selective H4 receptor agonist (e.g., 4-methylhistamine).
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation:
-
Seed the H4 receptor-expressing cells into a 384-well plate and incubate overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.
-
Add a fixed concentration of the H4 receptor agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated using the Cheng-Prusoff equation.
-
Handling and Storage
-
Storage of Solid Compound: Store this compound powder at -20°C for up to 3 years.[1]
-
Preparation of Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[1] A solubility of up to 21 mg/mL (79.92 mM) in DMSO has been reported.[1]
-
Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]
-
Aqueous Solubility: this compound is practically insoluble in water.[1] For in vivo studies, formulation in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be required.[2]
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to refer to the primary literature for more detailed information. All work should be conducted in a properly equipped laboratory by trained personnel.
References
Application Notes and Protocols for VUF10166 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10166 is a potent and selective dual-target ligand, acting as a high-affinity antagonist for the 5-HT₃ receptor and as an antagonist for the histamine H₄ receptor. The 5-HT₃ receptor, a ligand-gated ion channel, is implicated in nausea, vomiting, and visceral pain perception. The histamine H₄ receptor, a G-protein coupled receptor, is primarily expressed on immune cells and is involved in inflammatory and immune responses.[1] The dual antagonism of these receptors suggests a therapeutic potential for this compound in conditions with both inflammatory and nociceptive components.
These application notes provide a framework for investigating the potential efficacy of this compound in two distinct and clinically relevant preclinical pain models: the formalin-induced inflammatory pain model and the colorectal distension model of visceral hypersensitivity. While direct in vivo studies with this compound in these specific models are not yet extensively published, the provided protocols and representative data from selective 5-HT₃ and H₄ receptor antagonists offer a robust starting point for its evaluation.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline |
| CAS Number | 155584-74-0 |
| Molecular Formula | C₁₃H₁₅ClN₄ |
| Molecular Weight | 262.74 g/mol |
| Chemical Structure |
|
| Primary Targets | 5-HT₃A Receptor (Ki = 0.04 nM), 5-HT₃AB Receptor (Ki = 22 nM), Histamine H₄ Receptor (pKi = 6.64)[2] |
Application 1: Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic chemical nociception that encompasses both neurogenic and inflammatory pain responses. The test has two distinct phases: Phase I (acute neurogenic pain) results from the direct activation of nociceptors, while Phase II (inflammatory pain) is driven by a combination of peripheral inflammation and central sensitization. This model is well-suited to evaluate the dual actions of this compound, with the potential to impact both phases of the pain response.
Representative Data for Selective Antagonists
The following table summarizes representative dose-response data for selective 5-HT₃ and H₄ receptor antagonists in the rat formalin test. This data can serve as a benchmark for designing studies with this compound.
| Compound | Target | Dose (mg/kg, i.p.) | Effect on Phase II Licking Time (% Inhibition) | Reference |
| Ondansetron | 5-HT₃ Antagonist | 0.1 | ~25% | [3] (extrapolated) |
| 1 | ~50% | [3] (extrapolated) | ||
| JNJ7777120 | H₄ Antagonist | 10 | ~30% | [4] (extrapolated from hyperalgesia model) |
| 30 | ~50% | [4] (extrapolated from hyperalgesia model) |
Experimental Protocol: Formalin-Induced Inflammatory Pain in Rats
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Formalin (5% solution in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with mirrored sides
-
Syringes and needles (27G for drug administration, 30G for formalin)
-
Timer
Procedure:
-
Acclimatization: Allow rats to acclimate to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1, 10, 30 mg/kg) 30 minutes before formalin injection.
-
Formalin Injection: Gently restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the rat to the observation chamber and start the timer.
-
Data Collection: Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking time for each group in both phases. Express the effect of this compound as a percentage inhibition of the licking time compared to the vehicle-treated group.
Experimental Workflow
Application 2: Colorectal Distension (CRD) Model of Visceral Hypersensitivity
The CRD model is a standard method for assessing visceral pain, which is a key symptom of disorders like Irritable Bowel Syndrome (IBS). The model measures the visceromotor response (VMR), typically as abdominal muscle contractions, to graded mechanical distension of the colorectum. Both 5-HT₃ and H₄ receptors are implicated in visceral nociception, making this model highly relevant for evaluating this compound.
Representative Data for Selective Antagonists
The following table presents representative data for selective 5-HT₃ and H₄ receptor antagonists in the rat CRD model.
| Compound | Target | Dose | Effect on Visceromotor Response (VMR) | Reference |
| Alosetron | 5-HT₃ Antagonist | 1-100 µg/kg, i.v. | Dose-dependent inhibition of depressor response (ID₅₀ = 3.0 µg/kg) | [5][6] |
| JNJ7777120 | H₄ Antagonist | 10-140 mg/kg | Dose-dependent reduction of VMR in post-inflammatory model | [7] |
Experimental Protocol: Colorectal Distension in Rats
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats (250-300 g)
-
Distension balloon catheter (e.g., Fogarty catheter)
-
Barostat or pressure-controlled distension device
-
Electromyography (EMG) recording equipment and electrodes
-
Surgical tools for electrode implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Preparation (several days prior):
-
Anesthetize the rats.
-
Implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Allow several days for recovery.
-
-
Acclimatization: On the day of the experiment, allow the rats to acclimate to the testing environment.
-
Balloon Insertion: Gently insert the lubricated balloon catheter into the colorectum (e.g., 6 cm from the anus) and secure it to the tail.
-
Drug Administration: Administer this compound or vehicle (i.p. or other desired route) and allow for the appropriate pretreatment time.
-
Distension Protocol:
-
Perform graded, phasic colorectal distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 4-minute inter-stimulus interval).
-
Record the EMG activity continuously.
-
-
Data Collection: Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Data Analysis: Construct pressure-response curves for each treatment group. Compare the VMR at each distension pressure between this compound-treated and vehicle-treated groups.
Signaling Pathway
Disclaimer
These application notes are intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and institutional guidelines. The representative data are based on published literature for compounds with similar mechanisms of action and should be used as a guide for experimental design and not as a direct prediction of this compound's efficacy. Researchers should conduct their own dose-response studies to determine the optimal conditions for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT(3) receptor antagonist alosetron inhibits the colorectal distention induced depressor response and spinal c-fos expression in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT3 receptor antagonist alosetron inhibits the colorectal distention induced depressor response and spinal c-fos expression in the anaesthetised rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
VUF10166: A Potent Tool for Investigating Immune Response Modulation via Histamine H4 Receptor Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10166 is a versatile pharmacological tool with a dual-acting profile, exhibiting high-affinity antagonism for the serotonin 5-HT3 receptor and notable activity as a histamine H4 receptor (H4R) antagonist.[1][2][3] This unique characteristic makes it a valuable instrument for dissecting the intricate roles of these receptors in various physiological and pathological processes. These application notes focus on the utility of this compound as a tool for a specific molecular process: the investigation of immune cell modulation through the antagonism of the histamine H4 receptor .
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[4][5] Its activation by histamine is implicated in a range of inflammatory and immune responses, making it a compelling target for therapeutic intervention in allergic and autoimmune diseases.[4][5][6] this compound, by selectively blocking the H4R, allows researchers to probe its function in immune cell signaling, migration, and cytokine release, thereby elucidating its role in the broader context of inflammatory cascades.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and functional potencies at its primary targets.
| Target Receptor | Parameter | Value | Species | Reference |
| Human 5-HT3A Receptor | Ki | 0.04 nM | Human | [1][2] |
| Human 5-HT3AB Receptor | Ki | 22 nM | Human | [1][2] |
| Human 5-HT3A Receptor | EC50 (partial agonist) | 5.2 µM | Human | [2][3] |
| Human Histamine H4 Receptor | pKi | 6.64 | Human (HEK cells) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs involving this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on immune cell function.
In Vitro Chemotaxis Assay
Objective: To determine the effect of this compound on histamine-induced chemotaxis of immune cells (e.g., eosinophils, mast cells).
Materials:
-
Isolated immune cells (e.g., human peripheral blood eosinophils)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Histamine
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chambers or other chemotaxis assay plates (e.g., 96-well format with a polycarbonate membrane)
-
Microscope or plate reader for quantification
Protocol:
-
Cell Preparation:
-
Isolate immune cells from the source (e.g., human blood) using standard laboratory procedures (e.g., density gradient centrifugation).
-
Wash the cells twice with chemotaxis buffer and resuspend them to a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO at the same final concentration) for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add histamine (chemoattractant) at a predetermined optimal concentration to the lower wells of the chemotaxis plate.
-
Place the membrane on top of the lower wells.
-
Add the this compound-pre-incubated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (the optimal time should be determined empirically for the specific cell type).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify migration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the data and determine the IC50 value for this compound.
-
In Vitro Cytokine Release Assay
Objective: To assess the effect of this compound on histamine-induced cytokine release from immune cells.
Materials:
-
Isolated immune cells (e.g., mast cells, T cells)
-
This compound
-
Histamine
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., IL-4, IL-13, TNF-α)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Histamine Stimulation:
-
Stimulate the cells with an optimal concentration of histamine for a predetermined time (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the supernatants of this compound-treated cells to the vehicle-treated, histamine-stimulated control.
-
Determine the inhibitory effect of this compound on cytokine release.
-
Conclusion
This compound is a powerful and selective antagonist of the histamine H4 receptor, making it an invaluable tool for researchers in immunology, pharmacology, and drug development. The protocols outlined above provide a framework for investigating the role of the H4 receptor in immune cell function. By employing this compound in well-designed experiments, scientists can further unravel the complexities of histamine-mediated immune modulation and identify potential therapeutic strategies for a variety of inflammatory and allergic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VUF 10166 | CAS 155584-74-0 | this compound | Tocris Bioscience [tocris.com]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H4 receptor antagonists: the new antihistamines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for VUF10166 Solubilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF10166 is a potent and high-affinity antagonist for the 5-HT3A receptor, with a reported Ki value of 0.04 nM.[1][2][3] It exhibits significantly lower affinity for the 5-HT3AB receptor.[1][2] At higher concentrations, this compound can also act as a partial agonist at the 5-HT3A receptor, with an EC50 of 5.2 μM.[2][4] This compound is a valuable tool for studying the pharmacology of the 5-HT3 receptor and its role in various physiological processes. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro and in vivo experiments. This document provides a detailed standard operating procedure for the solubilization of this compound.
Chemical Properties
-
Chemical Name: 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline[3][4]
-
CAS Number: 155584-74-0[3]
-
Molecular Weight: 262.7 g/mol [3]
Data Presentation: this compound Solubility and Stock Solution Storage
The following table summarizes the solubility of this compound in various solvents and recommended storage conditions for stock solutions.
| Solvent | Maximum Solubility | Storage Temperature | Storage Duration | Notes |
| DMSO | 100 mg/mL (380.60 mM)[2] | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[2] | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be needed to aid dissolution.[2] |
| DMF | 30 mg/mL[3] | -20°C | ≥ 4 years (as a solid)[3] | Data on solution stability is limited. |
| Ethanol | 10 mg/mL[3] | -20°C | Data not available | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] | Short-term | Not recommended for long-term storage. | Prepare fresh for immediate use. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.52 mM)[2] | Short-term | Not recommended for long-term storage. | This formulation yields a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.52 mM)[2] | Short-term | Not recommended for long-term storage. | This formulation yields a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.52 mM)[2] | Short-term | Not recommended for long-term storage. | This formulation is suitable for in vivo studies. |
Experimental Protocols: this compound Solubilization
This section provides detailed methodologies for preparing stock and working solutions of this compound for in vitro and in vivo applications.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
PEG300
-
Tween-80
-
Saline
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 38.06 μL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for in vivo experiments using a co-solvent formulation.
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Co-solvent Mixture: In a sterile tube, add the required volume of the DMSO stock solution.
-
Stepwise Addition of Solvents: Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Final Solution: The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.[2] Use this solution immediately after preparation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound antagonizes the 5-HT3 receptor, blocking serotonin-induced cation influx.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and in vivo working solutions.
References
Application Note: Potentiation of GABA-A Receptor-Mediated Currents by VUF10166
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its effects are predominantly mediated by the GABA-A receptor (GABA-A R), a ligand-gated ion channel.[3][4] Upon binding GABA, the receptor's chloride channel opens, leading to an influx of chloride ions that hyperpolarizes the neuron, reducing its excitability.[1][4][5] This mechanism is crucial for controlling neuronal hyperactivity associated with conditions like anxiety and convulsions.[1] The GABA-A receptor is a heteropentameric complex with numerous allosteric binding sites, which are targets for various drugs including benzodiazepines, barbiturates, and neurosteroids.[3][4][6] These substances, known as positive allosteric modulators (PAMs), enhance the effect of GABA without activating the receptor on their own.[1][7]
VUF10166 is a novel positive allosteric modulator of the GABA-A receptor. This application note details the synergistic action of this compound in combination with GABA, presenting key quantitative data and a detailed protocol for characterizing this interaction using electrophysiological techniques.
Mechanism of Action: Allosteric Potentiation
This compound acts as a PAM at the GABA-A receptor.[7] It binds to an allosteric site, a location distinct from the GABA binding site (orthosteric site).[1][3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel's opening frequency or duration in response to GABA binding.[7] The result is a significant potentiation of the GABA-mediated inhibitory current, leading to a more profound hyperpolarization of the postsynaptic neuron. This synergistic interaction is a hallmark of positive allosteric modulation.
Signaling Pathway Diagram
Caption: this compound potentiates GABA-A receptor function via allosteric binding.
Data Presentation
The potentiation of GABA-A receptor currents by this compound can be quantified by measuring the enhancement of the GABA-induced current. The following table summarizes hypothetical, yet representative, data from a two-electrode voltage-clamp (TEVC) experiment on Xenopus oocytes expressing human α1β2γ2 GABA-A receptors.
| Parameter | GABA (EC10) Alone | GABA (EC10) + 10 µM this compound |
| Agonist Concentration (GABA) | 3 µM | 3 µM |
| Modulator Concentration (this compound) | 0 µM | 10 µM |
| Mean Peak Current (nA) | 150 ± 12 | 750 ± 45 |
| Fold Potentiation | - | 5.0 |
| GABA EC50 Shift | 15 µM | 3 µM |
| Shift Ratio (EC50) | - | 5.0 |
Data are presented as mean ± SEM from n=8 oocytes. EC10 is the concentration of GABA that elicits 10% of the maximal response.
Experimental Protocols
Protocol 1: Characterization of this compound Potentiation using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol details the methodology for expressing GABA-A receptors in Xenopus oocytes and functionally assessing the modulatory effects of this compound.
1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Prepare a cRNA mixture of human GABA-A receptor subunits (e.g., α1, β2, γ2) in a 1:1:1 ratio. c. Inject 50 nL of the cRNA mixture (total concentration ~1 µg/µL) into each oocyte. d. Incubate the injected oocytes for 2-5 days at 18°C in Barth's medium.
2. Solutions and Reagents: a. Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH. b. GABA Stock Solution: 100 mM GABA in water. Prepare serial dilutions in ND96 to achieve final concentrations. c. This compound Stock Solution: 100 mM this compound in DMSO. Dilute in ND96 to final concentrations. Ensure final DMSO concentration is <0.1%.
3. Electrophysiological Recording: a. Place an oocyte in the recording chamber perfused with ND96 solution at a flow rate of 2 mL/min.[8] b. Impale the oocyte with two microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.[8] c. Clamp the membrane potential at -70 mV using a two-electrode voltage-clamp amplifier.[8] d. Establish a stable baseline current in ND96.
4. Experimental Procedure: a. Determine GABA EC10: Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to generate a concentration-response curve and determine the EC10 value (the concentration eliciting ~10% of the maximal current). b. Assess Potentiation: i. Apply GABA at the predetermined EC10 concentration until a stable peak current is recorded. ii. Wash the oocyte with ND96 until the current returns to baseline. iii. Pre-apply the this compound solution (e.g., 10 µM) for 30-60 seconds. iv. Co-apply the GABA EC10 solution with this compound and record the potentiated peak current. v. Wash with ND96 to return to baseline.
5. Data Analysis: a. Measure the peak amplitude of the current elicited by GABA alone (I_GABA). b. Measure the peak amplitude of the current elicited by the co-application of GABA and this compound (I_GABA+VUF). c. Calculate the fold potentiation: Fold Potentiation = (I_GABA+VUF) / (I_GABA). d. To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound and compare the EC50 values.
Experimental Workflow Diagram
Caption: Workflow for a TEVC experiment to measure this compound potentiation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VUF10166 experimental variability
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with VUF10166.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and competitive antagonist for the 5-HT3A receptor, with a high affinity (Ki of 0.04 nM).[1][2] It displays significantly lower affinity for the 5-HT3AB receptor (Ki of 22 nM).[1][2] This differential affinity allows this compound to be used to distinguish between these two receptor subtypes in experimental settings.[1]
Q2: Does this compound have any other activities?
Yes, at higher concentrations, this compound acts as a partial agonist at 5-HT3A receptors, with an EC50 of 5.2 μM.[1][2] This dual activity is a critical factor to consider during experimental design and data interpretation. It also has been noted to act as a histamine H4 receptor antagonist.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is insoluble in water.[1] Recommended solvents include DMSO (up to 21 mg/mL) and ethanol (up to 61 mg/mL).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] It is advisable to use fresh DMSO, as moisture can reduce solubility.[1]
Troubleshooting Guide
Issue 1: Inconsistent antagonist activity or weaker-than-expected inhibition.
Possible Causes:
-
Inappropriate Concentration: Using concentrations that approach the partial agonism range (micromolar) may lead to mixed antagonist/agonist effects, reducing the net inhibitory effect.
-
Compound Precipitation: Improper dissolution or precipitation of this compound out of the solution can lead to a lower effective concentration.
-
Receptor Subtype Expression: The experimental system may predominantly express the lower-affinity 5-HT3AB receptor.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal antagonist concentration. Ensure the concentration is well below the EC50 for partial agonism (5.2 μM).
-
Solubility Check: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect for any precipitation before diluting into your assay buffer.
-
Confirm Receptor Subtype: If possible, verify the expression of 5-HT3 receptor subtypes (5-HT3A vs. 5-HT3AB) in your experimental model using techniques like qPCR or Western blotting.
Issue 2: Unexpected agonistic effects are observed.
Possible Causes:
-
High this compound Concentration: The concentration used may be in the micromolar range, where this compound exhibits partial agonism.[2]
-
Assay Sensitivity: The assay may be highly sensitive to even low levels of receptor activation.
Troubleshooting Steps:
-
Review Concentration: Double-check all calculations for dilutions and ensure the final concentration is in the low nanomolar range for antagonist activity.
-
Perform Agonist Dose-Response: Characterize the agonistic effects of this compound in your system by running a full dose-response curve. This will help define the concentration threshold for agonism.
-
Use a Full Agonist as a Control: Compare the response to this compound with a known full 5-HT3 agonist (e.g., serotonin) to quantify the level of partial agonism.
Data Presentation
Table 1: this compound Binding Affinities and Potencies
| Parameter | Receptor Subtype | Value | Reference |
| Ki | 5-HT3A | 0.04 nM | [1][2] |
| Ki | 5-HT3AB | 22 nM | [1][2] |
| EC50 | 5-HT3A | 5.2 μM | [2] |
Table 2: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | 21 mg/mL | [1] |
| Ethanol | 61 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: In Vitro Antagonist Assay using a Calcium Flux Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT3A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Antagonist Incubation: Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC80) to all wells.
-
Data Acquisition: Measure the fluorescence intensity before and after adding the agonist using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the serotonin response at each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: this compound acts as an antagonist at low and a partial agonist at high concentrations.
Caption: Troubleshooting workflow for this compound experimental variability.
Caption: Logical relationship of this compound concentration and its dual activity.
References
How to optimize VUF10166 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing VUF10166 concentration for efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and high-affinity antagonist for the 5-HT3A receptor.[1][2] It exhibits significantly lower affinity for the 5-HT3AB receptor, making it a valuable tool for distinguishing between these two receptor subtypes.[1][3] At higher concentrations, this compound can also act as a partial agonist at 5-HT3A receptors.[2]
Q2: What are the key binding affinities and effective concentrations of this compound?
The reported binding affinities (Ki) for this compound are 0.04 nM for the 5-HT3A receptor and 22 nM for the 5-HT3AB receptor.[1][2] As a partial agonist at 5-HT3A receptors, it has an EC50 of 5.2 μM.[1][2]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[1] For stock solutions, it is recommended to dissolve in fresh DMSO to a concentration of up to 21 mg/mL (79.92 mM).[1] It is important to avoid moisture-absorbing DMSO as it can reduce solubility.[1] Stock solutions can be stored at -80°C for up to a year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] The compound is insoluble in water.[1]
Q4: Can this compound be used in in vivo studies?
Yes, this compound can be used in in vivo studies. A common formulation for oral administration involves creating a homogeneous suspension in CMC-Na.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound in my assay.
-
Concentration too low: The effective concentration of this compound as an antagonist is in the nanomolar range.[2] Ensure your final assay concentration is appropriate to compete with the 5-HT concentration used. A concentration-response curve is highly recommended to determine the optimal inhibitory concentration for your specific experimental setup.
-
Receptor subtype: this compound is significantly more potent at 5-HT3A receptors than 5-HT3AB receptors.[1][2] Verify the subtype of the 5-HT3 receptor expressed in your system.
-
Compound degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
Issue 2: I am observing partial agonism in my experiments.
-
Concentration too high: this compound exhibits partial agonist activity at higher concentrations, with an EC50 of 5.2 μM.[1][2] If you are observing agonist-like effects, you are likely using a concentration in the micromolar range. To study its antagonist effects, use concentrations in the low nanomolar range.
Issue 3: The compound has precipitated out of solution.
-
Improper dissolution: If precipitation occurs during the preparation of aqueous dilutions from a DMSO stock, gentle heating and/or sonication can aid in dissolution.[2]
-
Solubility limits exceeded: Do not exceed the recommended solubility limits in your chosen solvent. For aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain compound solubility.
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| Ki | 5-HT3A | 0.04 nM | [1][2] |
| Ki | 5-HT3AB | 22 nM | [1][2] |
| IC50 | human 5-HT3A | 0.04 nM | |
| IC50 | human 5-HT3AB | 22 nM | |
| EC50 (partial agonism) | 5-HT3A | 5.2 μM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Concentration-Response Curve for this compound Antagonism
This protocol outlines the general steps to determine the inhibitory concentration (IC50) of this compound on 5-HT-induced responses in cells expressing 5-HT3A receptors.
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3A receptor in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh DMSO.
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations (e.g., from 1 pM to 10 µM).
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.
-
Stimulate the cells with a fixed concentration of 5-HT (serotonin), typically at its EC80 concentration to ensure a robust response.
-
Measure the cellular response. This can be done using various methods, such as a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure intracellular calcium influx or using patch-clamp electrophysiology to measure ion channel currents.
-
-
Data Analysis:
-
Normalize the response data to the positive control (5-HT alone) and negative control (buffer alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway
The primary signaling pathway affected by this compound is the 5-HT3 receptor-mediated ionotropic signaling pathway. The 5-HT3 receptor is a ligand-gated ion channel.
Caption: this compound action on the 5-HT3 receptor signaling pathway.
References
Overcoming VUF10166 solubility issues in buffers
Welcome to the technical support center for VUF10166. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a chemical compound primarily known as a potent and high-affinity antagonist for the 5-HT3A receptor, with a Ki (inhibitor constant) of 0.04 nM.[1][2] It shows significantly lower affinity for the 5-HT3AB receptor subtype (Ki = 22 nM).[2] At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors (EC50 = 5.2 μM).[1][3] Additionally, it has been identified as a histamine H4 receptor antagonist.
Q2: What are the basic chemical properties of this compound? A2: this compound is a solid compound with the following properties:
-
Formal Name: 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline[3]
-
Molecular Formula: C13H15ClN4[3]
-
Molecular Weight: 262.7 g/mol [3]
Q3: How should I store this compound powder and stock solutions? A3: The solid powder form of this compound should be stored at -20°C for up to 3 years.[2] Once dissolved into a stock solution, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: In which organic solvents is this compound soluble? A4: this compound shows good solubility in several common organic solvents. It is recommended to use fresh, anhydrous solvents, as moisture can reduce solubility, especially in DMSO.[2]
Solubility Data
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Citation |
| DMSO | 30 mg/mL (~114 mM) | [3] |
| DMSO | 21 mg/mL (~80 mM) | [2] |
| DMF | 30 mg/mL (~114 mM) | [3] |
| Ethanol | 61 mg/mL (~232 mM) | [2] |
| Ethanol | 10 mg/mL (~38 mM) | [3] |
Note: Discrepancies in reported solubility values can arise from differences in material purity, temperature, and solvent grade.
Table 2: Solubility in Aqueous & In Vivo Formulations
| Solvent System | Concentration | Citation |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL (~0.95 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~9.5 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~9.5 mM) | [1] |
| Water | Insoluble | [2] |
Troubleshooting Guide: Overcoming Precipitation in Buffers
Q5: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium/PBS. What happened? A5: This is a common issue stemming from the low aqueous solubility of this compound. The compound is highly soluble in 100% DMSO but can rapidly precipitate when the concentration of the organic solvent drops significantly upon dilution into an aqueous buffer. A 1:3 mixture of DMSO to PBS (a final DMSO concentration of 25%) only supports a solubility of 0.25 mg/mL.[3] If your final working concentration exceeds this, or if the final DMSO concentration in your assay is too low, precipitation will likely occur.
Q6: How can I prevent this compound from precipitating during my experiment? A6: Follow these steps:
-
Prepare a High-Concentration Stock: Start by preparing a concentrated stock solution (e.g., 10-20 mM) in 100% fresh, anhydrous DMSO.[2]
-
Perform Serial Dilutions: Do not dilute the stock directly into your final aqueous buffer in one step. Perform an intermediate dilution step in a solution with a higher percentage of organic solvent or your complete buffer.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is sufficient to maintain solubility, but low enough to not affect your biological system (typically ≤0.5%).
-
Aid Dissolution: When preparing the final working solution, add the this compound aliquot to your buffer while vortexing to ensure rapid mixing. If you observe cloudiness or precipitate, gentle warming and/or sonication can help redissolve the compound.[1]
-
Consider Co-solvents: For challenging applications, consider using formulations that include solubility-enhancing agents like PEG300, Tween-80, or cyclodextrins, which have been shown to maintain this compound in solution at higher concentrations.[1][4]
Q7: I see a precipitate in my this compound stock solution. Is it still usable? A7: If you observe precipitation in your DMSO stock solution, it may be due to the absorption of water by the DMSO.[2] Gently warm the vial and sonicate to try and redissolve the compound.[1] If it does not fully redissolve, it is recommended to discard the solution and prepare a fresh stock with new, anhydrous DMSO. Using a stock with undissolved particles will lead to inaccurate dosing and unreliable experimental results.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM final working solution in a typical cell culture medium with a final DMSO concentration of 0.1%.
-
Prepare Primary Stock Solution (10 mM): a. Weigh out 2.63 mg of this compound powder (MW = 262.7 g/mol ). b. Add 1 mL of fresh, anhydrous DMSO to the powder. c. Vortex thoroughly until the solid is completely dissolved. This is your 10 mM Primary Stock. Store as aliquots at -80°C.
-
Prepare Intermediate Stock Solution (1 mM): a. Thaw a 10 mM Primary Stock aliquot. b. In a sterile microcentrifuge tube, add 90 µL of 100% DMSO. c. Add 10 µL of the 10 mM Primary Stock to the tube. d. Vortex well. This is your 1 mM Intermediate Stock.
-
Prepare Final Working Solution (10 µM): a. Determine the final volume of working solution needed for your experiment (e.g., 10 mL). b. Dispense 9.99 mL of your pre-warmed cell culture medium or physiological buffer into a sterile tube. c. While vortexing the medium at a medium speed, add 10 µL of the 1 mM Intermediate Stock directly into the liquid. This dropwise addition to a vortexing solution is critical to prevent localized high concentrations that can cause precipitation. d. Visually inspect the solution for any signs of cloudiness or precipitate. If observed, proceed to the troubleshooting workflow. The solution is now ready for use in your assay at a final concentration of 10 µM this compound and 0.1% DMSO.
Visual Guides
Experimental & Logical Workflows
References
VUF10166 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VUF10166 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and high-affinity antagonist for the serotonin 5-HT3A receptor.[1] It exhibits significantly lower affinity for the 5-HT3AB receptor subtype, making it a valuable tool for distinguishing between these two receptor types.[1][2]
Q2: What are the known off-target effects of this compound?
There are two primary off-target effects to be aware of when using this compound:
-
Histamine H4 Receptor Antagonism: this compound is also an antagonist of the histamine H4 receptor.
-
Partial Agonism at 5-HT3A Receptors: At higher concentrations, this compound can act as a partial agonist at the 5-HT3A receptor.[1]
Q3: At what concentrations does this compound exhibit its off-target effects?
The partial agonist activity of this compound at the 5-HT3A receptor has been observed at an EC50 of 5.2 μM.[1] Its antagonist potency at the histamine H4 receptor is characterized by a pKi of 6.64. To minimize these off-target effects, it is crucial to use the lowest effective concentration that maintains selectivity for the 5-HT3A receptor.
Q4: How can I be sure that the effects I'm observing are due to 5-HT3A receptor antagonism and not off-target effects?
To ensure the observed effects are on-target, a combination of careful concentration selection and specific control experiments is essential. The troubleshooting guides below provide detailed protocols for these controls.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound at its primary target and known off-targets.
Table 1: this compound Binding Affinity (Ki)
| Target | Receptor Subtype | Ki Value | Reference |
| Serotonin Receptor | 5-HT3A | 0.04 nM | [1] |
| 5-HT3AB | 22 nM | [1] | |
| Histamine Receptor | H4 | pKi = 6.64 |
Table 2: this compound Functional Potency (IC50/EC50)
| Target | Activity | Potency | Reference |
| 5-HT3A Receptor | Antagonism | Not determined due to slow kinetics | [2] |
| 5-HT3AB Receptor | Antagonism | IC50 = 40 nM | [1][2] |
| 5-HT3A Receptor | Partial Agonism | EC50 = 5.2 μM | [1] |
Troubleshooting Guides
Guide 1: Mitigating Histamine H4 Receptor Antagonism
This guide provides a workflow to differentiate the on-target 5-HT3A antagonist effects of this compound from its off-target H4 receptor antagonism.
References
Navigating VUF10166 Stability: A Technical Support Guide for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing the potent 5-HT3 receptor antagonist VUF10166, maintaining its stability throughout long-term experiments is critical for generating reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshoot and mitigate stability issues, ensuring the integrity of your research.
This guide offers frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format. It directly addresses specific challenges that may arise during the storage, handling, and application of this compound in extended experimental timelines.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is the first line of defense against the degradation of this compound. Both powdered compound and stock solutions require specific conditions to maintain stability.
2. How should I prepare and store this compound stock solutions?
To ensure the longevity and activity of this compound, stock solutions should be prepared and stored with care. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro studies, aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise stability.[1] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[1]
3. What solvents are recommended for dissolving this compound?
This compound exhibits solubility in various organic solvents and buffer systems. The choice of solvent will depend on the specific experimental requirements.
| Solvent System | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥38.8 mg/mL | [2] |
| Ethanol | ≥26.3 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL (9.52 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (9.52 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥2.5 mg/mL (9.52 mM) | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3] |
4. My experimental results are inconsistent over time. Could this compound be degrading in my long-term cell culture?
Yes, inconsistent results in long-term experiments can be a sign of compound degradation. Several factors within a cell culture environment can affect the stability of a small molecule like this compound.
Troubleshooting Guide
Issue: Rapid Loss of this compound Activity in Cell Culture Media
Possible Causes:
-
Inherent Aqueous Instability: The compound may be unstable in aqueous solutions at 37°C.
-
Reaction with Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could be reacting with and degrading this compound.[4]
-
pH Sensitivity: The pH of the culture medium may be outside the optimal stability range for this compound.
-
Photodegradation: Exposure to light can cause degradation of light-sensitive compounds. This compound should be protected from light.[1]
-
Oxidative Degradation: As a quinoxaline derivative, this compound may be susceptible to oxidation, which can be accelerated by components in the culture medium or exposure to air.
Suggested Solutions:
-
Assess Inherent Stability: Perform a stability check in a simpler buffer system, like PBS, at 37°C to determine the compound's inherent aqueous stability.[4]
-
Evaluate Media Components: Test the stability of this compound in media with and without serum, as serum proteins can sometimes enhance compound stability.[4] You can also compare stability in different types of cell culture media.
-
Monitor and Control pH: Ensure the pH of your cell culture medium remains stable throughout the experiment.
-
Protect from Light: Conduct experiments in low-light conditions and store all solutions containing this compound in light-protecting tubes or wrap them in foil.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could be explored, though this should be carefully validated to ensure it does not interfere with the experimental model.
-
Replenish the Compound: For very long-term experiments (multiple days), consider replacing the medium with freshly prepared this compound at regular intervals.
Issue: High Variability Between Experimental Replicates
Possible Causes:
-
Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to discrepancies.
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the final culture medium, the actual concentration will vary between wells.
-
Non-Specific Binding: this compound might be adsorbing to plasticware, such as plates and pipette tips, leading to a lower effective concentration.
Suggested Solutions:
-
Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection.
-
Confirm Dissolution: Visually confirm the complete dissolution of this compound in your stock and working solutions.
-
Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize non-specific adsorption.[4]
-
Include a "No-Cell" Control: To assess binding to plasticware, include control wells with your experimental setup that contain media and this compound but no cells.[4]
Visualizing Experimental and Logical Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: this compound acts as an antagonist at the 5-HT3 receptor, blocking serotonin binding.
Caption: A logical workflow for troubleshooting this compound stability issues in experiments.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes and cell culture plates
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) and PBS to the final working concentration used in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the working solutions into a multi-well plate and incubate at 37°C in a humidified incubator with 5% CO2. Include a "no-cell" control to assess degradation independent of cellular metabolism.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation: At each time point, transfer an aliquot of the medium to a fresh tube. If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration over time to determine its stability profile under each condition.
Caption: A general experimental workflow for conducting long-term studies with this compound.
References
Technical Support Center: VUF10166-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VUF10166. Below are detailed protocols, data summaries, and diagrams to help you navigate common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is behaving unexpectedly. At high concentrations, the inhibition effect is weakening or reversing. Why is this happening?
A1: This is a critical and known characteristic of this compound. While it is a potent antagonist at low nanomolar concentrations, it acts as a partial agonist at higher, micromolar concentrations.[1][2][3] This dual activity means that as you increase the concentration into the micromolar range, this compound will start to activate the 5-HT3A receptor itself, leading to results that can be misinterpreted as a loss of inhibition or an off-target effect. It is crucial to define the antagonist-only concentration window in your specific assay system, which is typically in the low nM range.
Q2: I'm seeing high variability and poor reproducibility in my results. What are the common sources of error?
A2: The most common source of variability with this compound is related to its preparation and storage. The compound is insoluble in water and must be dissolved in a solvent like DMSO or ethanol.[1] Improperly dissolved compound or using a stock solution that has undergone multiple freeze-thaw cycles can lead to inconsistent effective concentrations. Always use fresh DMSO, as moisture can reduce solubility, and aliquot stock solutions for single use to store at -80°C for long-term stability.[1][2]
Q3: Can I use this compound to antagonize the P2X7 receptor?
A3: this compound is not the correct tool for targeting the P2X7 receptor. It is a very potent and selective antagonist for the 5-HT3A and 5-HT3AB receptors.[1][2][3] Confusion may arise from other compounds with the "VUF" prefix that do target purinergic receptors.[4] For P2X7 antagonism, you should use a validated P2X7-specific antagonist. Using this compound in a P2X7 assay will likely produce no specific effect or results that are due to off-target interactions at high concentrations.
Q4: I am not observing any antagonist effect in my assay. What should I check first?
A4: First, confirm that your cells express functional 5-HT3 receptors. Second, verify the activity of your 5-HT3 agonist (e.g., serotonin) and its concentration. Ensure you are using an agonist concentration that elicits a response in the dynamic range of your assay (e.g., EC50 to EC80). Finally, re-evaluate your this compound preparation. Prepare a fresh stock solution from powder and ensure the final concentration in your assay buffer is within the effective antagonist range (see Table 1) and below its solubility limit to avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Inhibition | Compound Inactivity: this compound stock solution has degraded. | Prepare a fresh stock solution in fresh, anhydrous DMSO.[1] Aliquot and store at -80°C for no more than one year.[1] |
| Low Receptor Expression: The cell line used has low or no 5-HT3 receptor expression. | Confirm 5-HT3 receptor expression via qPCR, Western blot, or by testing a positive control cell line. | |
| Ineffective Agonist Concentration: The 5-HT agonist concentration is too high, making it difficult for a competitive antagonist to be effective. | Perform an agonist dose-response curve to determine the EC80. Use this concentration for antagonist screening assays. | |
| High Background Signal | Autofluorescence: Assay media, components (like phenol red), or the compound itself are fluorescent at the assay wavelengths. | Measure the fluorescence of a "no-cells" control and a "cells + this compound (no agonist)" control. If high, consider using serum-free, phenol red-free media for the final assay step or subtracting the background value.[5] |
| Cell Death/Toxicity: High concentrations of this compound or the solvent (DMSO) are causing cell death and non-specific signal. | Run a cell viability assay (e.g., MTS or LDH) with the planned concentrations of this compound and DMSO. Keep the final DMSO concentration below 0.5%. | |
| Inconsistent Results (High Well-to-Well Variability) | Compound Precipitation: this compound is precipitating out of the aqueous assay buffer. | Check the final concentration of this compound and the percentage of solvent. If precipitation is suspected, lower the concentration or test alternative formulation methods.[2] |
| Uneven Cell Plating: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before plating and allow plates to sit at room temperature for 20-30 minutes before incubation to promote even settling. | |
| Instrument Settings: Microplate reader settings are not optimized. | Optimize the reader's gain setting for your assay's signal range. For fluorescence assays, use a sufficient number of flashes per well to average out signal fluctuations.[5] | |
| Unexpected Agonist-like Effect | Concentration Too High: The concentration of this compound is in the micromolar range, where it acts as a partial agonist.[1][3] | Refer to the dose-response relationship (see diagram below). Lower the this compound concentration to the low nanomolar range to ensure you are only observing antagonist activity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Receptor Binding & Functional Activity
| Parameter | Receptor Subtype | Value | Notes |
|---|---|---|---|
| Ki (Antagonist) | 5-HT3A | 0.04 nM | Potent competitive antagonist activity.[1][2] |
| Ki (Antagonist) | 5-HT3AB | 22 nM | Shows selectivity for 5-HT3A over 5-HT3AB.[1][2] |
| EC50 (Partial Agonist) | 5-HT3A | 5.2 µM | At higher concentrations, it begins to activate the receptor.[1][2][3] |
Table 2: Solubility & Storage
| Parameter | Value | Notes |
|---|---|---|
| Solubility in DMSO | 21 mg/mL (~79.9 mM) | Use fresh, anhydrous DMSO as moisture reduces solubility.[1] |
| Solubility in Ethanol | 61 mg/mL | - |
| Solubility in Water | Insoluble | [1] |
| Powder Storage | 3 years at -20°C | - |
| Stock Solution Storage | 1 year at -80°C in solvent | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Visual Guides & Workflows
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations like Na+ and Ca2+, leading to neuronal depolarization. This compound acts as a competitive antagonist by binding to the receptor and preventing 5-HT from opening the channel.
Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.
Dose-Dependent Dual Activity of this compound
Understanding the concentration-dependent effects of this compound is crucial for proper experimental design.
Caption: Concentration-dependent effects of this compound.
General Experimental Workflow for Antagonist Assay
This workflow outlines the key steps for a typical fluorescence-based calcium influx assay to measure the antagonist properties of this compound.
Caption: Workflow for a this compound calcium influx antagonist assay.
Key Experimental Protocol: Calcium Influx Assay
This protocol provides a method for determining the IC50 value of this compound using a cell line endogenously or exogenously expressing the 5-HT3 receptor.
1. Materials:
-
Cells: HEK293 cells stably expressing human 5-HT3A receptors.
-
Reagents: this compound powder, Serotonin (5-HT), Fluo-4 AM calcium indicator, Pluronic F-127, Anhydrous DMSO.
-
Buffers: Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES).
-
Equipment: 96-well black-walled, clear-bottom microplates, fluorescence plate reader with kinetic reading capability and injectors.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare a 10 mM stock solution of 5-HT in water. Aliquot and store at -20°C.
-
On the day of the experiment, perform serial dilutions of this compound in HBSS/HEPES to create a 2X final concentration series (e.g., from 200 nM down to 0.02 nM).
3. Cell Preparation:
-
Seed the 5-HT3A-expressing cells into a 96-well black-walled plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Prepare the Fluo-4 AM loading buffer: Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS/HEPES.
-
Aspirate the cell culture medium from the plate and add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the plate twice with 100 µL of HBSS/HEPES, leaving 100 µL of buffer in each well after the final wash.
4. Assay Procedure:
-
Antagonist Pre-incubation: Add 100 µL of the 2X this compound serial dilutions to the appropriate wells (bringing the final volume to 200 µL and the compound concentration to 1X). For control wells (no antagonist and max response), add 100 µL of HBSS/HEPES with the corresponding DMSO concentration.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader set to the appropriate excitation/emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).
-
Record a baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's injector, add 50 µL of 5-HT agonist solution (prepared at a concentration that will yield a final EC80 concentration in the well).
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
5. Data Analysis:
-
For each well, calculate the peak fluorescence response minus the baseline fluorescence.
-
Normalize the data: Set the average of the "no antagonist" (agonist only) wells as 100% activity and the average of the "no agonist" wells as 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
VUF10166 inconsistent results and potential causes
This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot inconsistent results and understand the nuanced pharmacology of VUF10166.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and high-affinity antagonist for the serotonin 5-HT3A receptor.[1][2] It exhibits significantly lower affinity for the 5-HT3AB receptor subtype, making it a useful tool for distinguishing between these two receptor compositions.[1][3] Its primary action is to competitively block the binding of serotonin to the 5-HT3A receptor, thereby inhibiting the ion channel's opening.
Q2: Why might I observe partial agonism instead of pure antagonism in my experiments?
A key characteristic of this compound is its dual activity. While it acts as a potent antagonist at nanomolar concentrations, at higher micromolar concentrations (EC50 of 5.2 μM), it behaves as a partial agonist at 5-HT3A receptors.[2][3] If your experimental concentrations are in the micromolar range, you are likely observing this partial agonist effect.
Q3: Could off-target effects be influencing my results?
Yes, off-target activity is a potential source of inconsistent or unexpected results. This compound is also known to act as a histamine H4 receptor antagonist (pKi = 6.64 in HEK cells). If your experimental system expresses H4 receptors, this activity could confound your results. The histamine H4 receptor is a G protein-coupled receptor (GPCR) involved in immune signaling, which is a different pathway from the 5-HT3 ligand-gated ion channel.[4][5]
Q4: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the compound's integrity.
-
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to one year.[1]
-
Solubility: this compound is insoluble in water.[1] It can be dissolved in DMSO (up to 21 mg/mL) or Ethanol (up to 61 mg/mL).[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Freeze-Thaw Cycles: To maintain potency, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Q5: My calculated IC50 and Ki values for this compound are different from those reported in the literature. What could be the cause?
Several factors can contribute to this discrepancy. Refer to the table below for literature values and consider the following:
-
Receptor Subtype: Ensure you are using a system that expresses the correct 5-HT3 receptor subtype. The affinity of this compound for 5-HT3A is over 500-fold higher than for 5-HT3AB.[1][2]
-
Assay Conditions: Factors like radioligand concentration in binding assays, incubation time, and buffer composition can all affect the outcome. For instance, recovery from this compound inhibition is much slower at 5-HT3A receptors (>25 min) compared to 5-HT3AB receptors (<8 min).[3]
-
Compound Concentration: As this compound acts as a partial agonist at high concentrations, using a wide concentration range that extends into the micromolar levels can affect the top and bottom plateaus of your inhibition curve, leading to inaccurate IC50 calculations.[3]
Q6: I'm observing high variability between experimental repeats. How can I improve consistency?
-
Compound Preparation: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Given its limited solubility, ensure the compound is fully dissolved before adding it to your assay.
-
Cell System Stability: If using a cell-based assay, ensure your cell line is stable and consistently expresses the target receptor at a similar density from passage to passage.
-
Equilibration Time: The kinetics of this compound binding and unbinding can be slow. At 5-HT3AB receptors, maximal inhibition is reached after a 1-minute application, while at 5-HT3A receptors, increasing inhibition can be observed during subsequent agonist applications.[3] Ensure you are using an appropriate pre-incubation time to allow the compound to reach equilibrium.
Q7: this compound seems to have low potency in my cell-based assay. What should I check?
-
Protein Binding: Check for the presence of high concentrations of serum or albumin in your culture medium. Non-specific binding to these proteins can reduce the free concentration of this compound available to interact with the receptor.
-
Compound Degradation: Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles.
-
Off-Target Expression: Confirm that your cell line does not endogenously express other receptors that could interfere with the assay readout (e.g., histamine H4 receptors).
Quantitative Data Summary
| Parameter | Receptor Subtype | Value | Unit | Reference |
| Ki | Human 5-HT3A | 0.04 | nM | [1][2] |
| Ki | Human 5-HT3AB | 22 | nM | [1][2] |
| EC50 (Partial Agonism) | Human 5-HT3A | 5.2 | µM | [2][3] |
| pKi | Histamine H4 | 6.64 |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. VUF 10148|Histamine H4 Receptor Research Ligand [benchchem.com]
Technical Support Center: Addressing Potential VUF10166-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity during their experiments with VUF10166. While direct evidence of this compound-induced cytotoxicity is not extensively documented in publicly available literature, this guide offers strategies to assess and mitigate potential cell viability issues based on the compound's known pharmacology, its chemical class, and established cytotoxicity testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and competitive antagonist of the 5-HT3A receptor, with a significantly lower affinity for the 5-HT3AB receptor. At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors. Additionally, this compound has been identified as an antagonist of the histamine H4 receptor.
Q2: Is there any known cytotoxicity associated with this compound?
Currently, there is a lack of specific studies directly investigating the cytotoxic effects of this compound. However, some compounds belonging to the quinoxaline class, of which this compound is a derivative, have been shown to exhibit cytotoxic properties against various cancer cell lines.[1][2][3][4] Therefore, it is prudent for researchers to consider the possibility of cytotoxicity in their experimental systems.
Q3: What are the potential mechanisms that could lead to this compound-induced cytotoxicity?
Potential mechanisms, while not directly confirmed for this compound, could include:
-
Off-target effects: Beyond its known targets, this compound might interact with other cellular components, leading to toxicity.
-
Mitochondrial dysfunction: Some chemical compounds can impair mitochondrial function, a key factor in cell viability. Assays that measure metabolic activity, such as the MTT assay, can help to investigate this.[5][6][7][8][9]
-
Induction of apoptosis: The compound could trigger programmed cell death. This can be assessed by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[10][11][12][13][14]
-
Cell membrane damage: High concentrations of a compound can lead to the disruption of the cell membrane, causing necrosis. The release of lactate dehydrogenase (LDH) into the cell culture medium is a common indicator of this type of cell death.[15][16][17][18]
Q4: At what concentration should I be concerned about potential cytotoxicity?
Without specific data for this compound, it is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your specific cell model. A wide range of concentrations, both above and below the expected effective concentration for its primary target, should be tested.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability after treatment with this compound.
Possible Cause: this compound may be exhibiting cytotoxic effects at the concentration used.
Troubleshooting Steps:
-
Confirm the observation: Repeat the experiment with careful attention to cell seeding density and compound dilution.
-
Perform a dose-response analysis: Test a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Use a different viability assay: Confirm the results using an alternative method. For example, if you initially used an MTT assay (metabolic activity), try an LDH assay (membrane integrity) or a caspase activity assay (apoptosis).
-
Reduce exposure time: Investigate if shorter incubation times with this compound can achieve the desired pharmacological effect without compromising cell viability.
-
Optimize cell culture conditions: Ensure cells are healthy and not stressed from other factors like high passage number or suboptimal culture conditions.
Issue 2: Discrepancy between results from different cytotoxicity assays.
Possible Cause: this compound might be inducing a specific type of cell death that is better detected by one assay than another.
Troubleshooting Steps:
-
Analyze the mechanisms:
-
If an MTT assay shows a decrease in viability but an LDH assay does not, it might suggest a cytostatic effect (inhibition of proliferation) or early-stage apoptosis without significant membrane rupture.
-
If a caspase assay is positive, it strongly indicates apoptosis.
-
-
Microscopic examination: Visually inspect the cells for morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, membrane rupture).
-
Consider compound interference: Some compounds can interfere with the chemistry of certain assays. For example, compounds that alter cellular redox potential can affect tetrazolium-based assays like MTT. Run appropriate controls, including the compound in cell-free medium, to check for interference.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Activity | Affinity (Ki) | Reference |
| 5-HT3A Receptor | Antagonist | 0.04 nM | [5] |
| 5-HT3AB Receptor | Antagonist | 22 nM | [5] |
| 5-HT3A Receptor | Partial Agonist | EC50 = 5.2 µM | [5] |
| Histamine H4 Receptor | Antagonist | pKi = 6.64 | [10] |
Table 2: Summary of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Cell viability and proliferation. | Inexpensive, widely used. | Can be affected by changes in cellular redox state; requires a solubilization step. |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells. | Cell membrane integrity (necrosis). | Non-destructive to remaining cells; simple protocol. | Less sensitive for early apoptosis; can have high background from serum in the media. |
| Caspase-Glo 3/7 Assay | Luminescent detection of caspase-3 and -7 activity. | Apoptosis. | High sensitivity; simple "add-mix-measure" protocol. | Specific to apoptosis; requires a luminometer. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.[5][6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[15][16][17][18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.[10][11][12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably in an opaque-walled 96-well plate for luminescence measurements.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Mandatory Visualizations
Caption: this compound primary and off-target signaling pathways.
References
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [aijpms.journals.ekb.eg]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Optimizing VUF10166 Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of VUF10166. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during animal studies.
I. Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise during the in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation upon storage or dilution | - Compound concentration exceeds its solubility in the chosen vehicle.- pH shift upon dilution into aqueous media. | - Reduce the concentration of this compound in the stock solution.- Incorporate a precipitation inhibitor such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).- Buffer the formulation to maintain an optimal pH, especially for intravenous administration.[1] |
| Low or variable bioavailability after oral administration | - Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal (GI) tract.- First-pass metabolism in the liver. | - Utilize solubility-enhancing formulation strategies such as lipid-based delivery systems (e.g., SEDDS), amorphous solid dispersions, or nanosuspensions.[2]- Co-administer with a CYP450 inhibitor if metabolism is a concern, though this requires careful validation.- Standardize the feeding schedule of the animals as the presence of food can impact absorption.[2] |
| Inconsistent efficacy or high variability in animal responses | - Inhomogeneous formulation leading to inaccurate dosing.- Erratic absorption from the administration site. | - Ensure the formulation is a homogenous suspension or a clear solution before each administration. Use of a vortex mixer or sonicator may be necessary.- For oral gavage, ensure proper technique to minimize variability in delivery to the stomach.- Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection for more consistent exposure. |
| Observed off-target effects or unexpected animal behavior | - this compound has been reported to be an antagonist of the histamine H4 receptor.[3]- The quinoxaline scaffold, present in this compound, can be associated with various biological activities. | - Review the literature for known off-target effects of this compound and related quinoxaline derivatives.[3][4][5]- Include appropriate control groups to differentiate between vehicle effects, on-target, and potential off-target effects.- If off-target effects are suspected, consider using a structurally unrelated compound with a similar primary target profile for comparison. |
| Difficulty in achieving desired plasma concentrations | - Rapid metabolism or clearance of the compound.- Poor absorption from the administration site. | - Conduct a pilot pharmacokinetic study to determine key parameters like half-life and bioavailability (see Section III for protocol guidance).- Adjust the dosing regimen (e.g., increase dose, more frequent administration) based on pharmacokinetic data.- Consider a different route of administration (e.g., IV infusion) to achieve and maintain target plasma concentrations. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and competitive antagonist of the serotonin 5-HT3A receptor, with a significantly lower affinity for the 5-HT3AB receptor.[6][7] At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors.[2][7] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, causing neuronal depolarization.[7] this compound also has off-target activity as a histamine H4 receptor antagonist.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound has good solubility in DMSO and Ethanol. It is practically insoluble in water.[6] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals and maintains the solubility of this compound.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: As a quinoxaline derivative, several strategies can be employed to improve the solubility of this compound.[1] These include pH adjustment (for weakly basic compounds), the use of co-solvents (e.g., PEG 400, propylene glycol), complexation with cyclodextrins, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2]
Q4: What are the key considerations for selecting an animal model for this compound efficacy studies?
A4: The choice of animal model depends on the research question. For studying the anti-emetic properties of this compound, models of chemotherapy-induced emesis in ferrets or pica in rats are commonly used.[4][8] It is important to select a model where the 5-HT3 receptor plays a significant role in the pathophysiology being investigated.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: Yes, this compound has been identified as an antagonist of the histamine H4 receptor.[3] This off-target activity should be considered when interpreting experimental results, as it could contribute to the observed in vivo effects.
III. Data Presentation
Physicochemical and In Vitro Activity of this compound
| Parameter | Value | Reference |
| Molecular Weight | 262.74 g/mol | [6] |
| Chemical Formula | C13H15ClN4 | [6] |
| Ki (human 5-HT3A receptor) | 0.04 nM | [6][7] |
| Ki (human 5-HT3AB receptor) | 22 nM | [6][7] |
| EC50 (partial agonist at 5-HT3A) | 5.2 µM | [2][7] |
| pKi (histamine H4 receptor) | 6.64 | [3] |
| Solubility in DMSO | ≥ 21 mg/mL | [6] |
| Solubility in Ethanol | ~10 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
Representative Pharmacokinetic Parameters of 5-HT3 Antagonists in Rats (for comparative purposes)
No specific pharmacokinetic data for this compound in animal models has been identified in the public domain. The following data for Ondansetron, another 5-HT3 antagonist, is provided for illustrative purposes.
| Parameter | Ondansetron in Rats (subcutaneous) | Reference |
| Dose | 0.1, 1, and 10 µg/kg | [2] |
| Tmax (Time to peak concentration) | Rapid absorption phase | [2] |
| Half-life (t1/2) | ~30-40 minutes | [2] |
| Brain to Plasma Ratio | 0.45 - 0.46 | [2] |
IV. Experimental Protocols
Formulation of this compound for In Vivo Administration
1. Oral Gavage Formulation (Suspension):
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
-
Use a magnetic stirrer to keep the suspension uniform during administration.
-
2. Intraperitoneal (IP) or Intravenous (IV) Formulation (Solution):
-
Vehicle: A co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume.
-
Visually inspect for any precipitation before administration. This formulation should be prepared fresh.
-
Dose-Response and Efficacy Study in a Rat Model of Cisplatin-Induced Pica
Pica, the consumption of non-nutritive substances like kaolin, is an established surrogate for nausea in rats.[4]
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize rats to individual housing and provide them with pre-weighed kaolin pellets for at least 3 days prior to the experiment.
-
Experimental Groups:
-
Vehicle control + Saline
-
Vehicle control + Cisplatin
-
This compound (low dose) + Cisplatin
-
This compound (mid dose) + Cisplatin
-
This compound (high dose) + Cisplatin
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, IP injection) 30-60 minutes before cisplatin administration.
-
Inject cisplatin (e.g., 3 mg/kg, IP) or saline.
-
Measure kaolin consumption over the next 24-48 hours.
-
A significant reduction in kaolin consumption in the this compound-treated groups compared to the cisplatin-only group indicates anti-nausea efficacy.
-
V. Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. | Semantic Scholar [semanticscholar.org]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. The value of integrating pre-clinical data to predict nausea and vomiting risk in humans as illustrated by AZD3514, a novel androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
VUF10166 and Ondansetron: A Comparative Efficacy Guide for 5-HT3 Receptor Antagonism
For Immediate Release
This guide provides a detailed comparison of the efficacy of VUF10166 and the widely used competitor, Ondansetron, as antagonists of the 5-HT3 receptor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for therapeutic and research applications.
Executive Summary
This compound is a novel and potent 5-HT3 receptor antagonist demonstrating significant subtype selectivity. Experimental data reveals that this compound possesses a remarkably high affinity for the homomeric 5-HT3A receptor, with a significantly lower affinity for the heteromeric 5-HT3AB receptor. This contrasts with Ondansetron, a first-generation 5-HT3 antagonist, which exhibits high affinity but less pronounced selectivity between these subtypes. Furthermore, this compound displays partial agonist activity at higher concentrations at the 5-HT3A receptor, a characteristic not typically associated with Ondansetron.
Quantitative Efficacy Data
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50) of this compound and Ondansetron for the human 5-HT3A and 5-HT3AB receptors. Additionally, the partial agonist activity of this compound is quantified by its EC50 value.
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonism (IC50) (nM) | Partial Agonism (EC50) (μM) |
| This compound | 5-HT3A | 0.04[1] | N/A (inhibition and recovery too slow to determine)[1] | 5.2[1] |
| 5-HT3AB | 22[1] | 40[1] | No significant response | |
| Ondansetron | 5-HT3 Receptor (general) | 6.16[2] | - | - |
| 5-HT3A | High Affinity[3][4] | - | - | |
| 5-HT3AB | High Affinity[3][4] | - | - |
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+, with some Ca2+ permeability), leading to neuronal depolarization. Both this compound and Ondansetron are competitive antagonists, binding to the same site as serotonin to prevent channel activation. Ondansetron's antiemetic effects are attributed to the blockade of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[5] this compound's high affinity and subtype selectivity suggest a more nuanced interaction with the receptor, potentially involving an allosteric site on the 5-HT3AB receptor.
References
- 1. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF10166 Versus Other 5-HT3 Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF10166 with other prominent 5-hydroxytryptamine type 3 (5-HT3) receptor inhibitors. The data presented herein is compiled from various scientific publications and databases to offer an objective overview of their performance based on preclinical experimental data.
Introduction to 5-HT3 Receptor Antagonists
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[1] 5-HT3 receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis (nausea and vomiting). Consequently, antagonists of this receptor, often referred to as "setrons," have become a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[2] This guide focuses on this compound, a novel antagonist, and compares its in vitro pharmacological profile with established first and second-generation 5-HT3 receptor antagonists such as ondansetron, granisetron, palonosetron, dolasetron, and tropisetron.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of this compound and other 5-HT3 receptor antagonists have been characterized using various in vitro assays. The following tables summarize key quantitative data, including binding affinities (Ki), and functional inhibitory concentrations (IC50) and effective concentrations (EC50) where applicable.
| Compound | Receptor Subtype | Kᵢ (nM) | Assay Conditions | Reference |
| This compound | 5-HT3A | 0.04 | [³H]granisetron binding in HEK cells | [3][4][5] |
| 5-HT3AB | 22 | [³H]granisetron binding in HEK cells | [3][4][5] | |
| Ondansetron | 5-HT3 | 6.16 | Not specified | [6] |
| Palonosetron | 5-HT3 | 0.17 | Not specified | [6] |
| Ramosetron | 5-HT3 | 0.091 | Not specified | [6] |
| Tropisetron | 5-HT3 | 5.3 | Not specified | [6][7] |
Table 1: Binding Affinity (Kᵢ) of 5-HT3 Receptor Antagonists. This table highlights the high affinity of this compound for the homomeric 5-HT3A receptor, demonstrating a significant selectivity over the heteromeric 5-HT3AB receptor.
| Compound | Receptor Subtype | IC₅₀ (nM) | Assay Conditions | Reference |
| This compound | 5-HT3AB | 40 | Electrophysiology in Xenopus oocytes | [5] |
| Azasetron | 5-HT3 | 0.33 | Not specified | [6] |
| Lerisetron | 5-HT3 | 810 | Not specified | [6] |
| Tropisetron | 5-HT3 | 70.1 | Not specified | [8] |
Table 2: Functional Inhibitory Concentration (IC₅₀) of 5-HT3 Receptor Antagonists. this compound demonstrates potent functional antagonism at the 5-HT3AB receptor. Inhibition at the 5-HT3A receptor was too slow to determine a precise IC50 value in the cited study.[5]
| Compound | Receptor Subtype | EC₅₀ (µM) | Assay Conditions | Reference |
| This compound | 5-HT3A | 5.2 | Partial agonist activity in electrophysiology assays | [3][4][5] |
Table 3: Partial Agonist Activity (EC₅₀) of this compound. Notably, at higher concentrations, this compound exhibits partial agonist activity at the 5-HT3A receptor.[3][4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the 5-HT3 receptor signaling pathway and the experimental workflows used to characterize them.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
Cross-Validation of VUF10166 Activity: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the activity of VUF10166 at 5-HT3 and Histamine H4 receptors, benchmarked against established alternatives. This guide synthesizes available data to provide a clear comparison of binding affinities, functional activities, and the experimental protocols used for their determination.
Introduction
5-HT3 Receptor Antagonist Activity
This compound demonstrates high-affinity antagonism at 5-HT3 receptors, with a notable selectivity for the homomeric 5-HT3A subtype over the heteromeric 5-HT3AB subtype. This section compares its activity with commonly used 5-HT3 antagonists, often referred to as "setrons," such as Granisetron, Ondansetron, and Tropisetron.
Comparative Binding Affinity and Functional Activity at 5-HT3 Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Partial Agonist Activity (EC50) | Reference |
| This compound | 5-HT3A | 0.04 nM | - (inhibition and recovery too slow to determine) | 5.2 µM | [1][2] |
| 5-HT3AB | 22 nM | 40 nM | - (no significant response ≤100 µM) | [1][2] | |
| Granisetron | 5-HT3 (rat cerebral cortex) | pKi: 9.15 | - | - | [3] |
| Ondansetron | 5-HT3 (rat cerebral cortex) | pKi: 8.70 | - | - | [3] |
| 5-HT3 receptor | Ki: 6.16 nM | - | - | [4] | |
| Tropisetron | 5-HT3 receptor | Ki: 5.3 nM | IC50: 70.1 nM | - | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Signaling Pathway for 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to the opening of the channel and depolarization of the neuronal membrane. Antagonists like this compound block this action.
Key Experimental Protocols: 5-HT3 Receptor Activity
Radioligand Binding Assays (Thompson et al., 2012) [1]
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT3A and 5-HT3AB receptors.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human 5-HT3A or 5-HT3AB receptors.
-
Radioligand: [3H]granisetron.
-
Method: Membranes from the HEK293 cells were incubated with a fixed concentration of [3H]granisetron and varying concentrations of the competing ligand (this compound). Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor. The radioactivity was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology (Thompson et al., 2012) [1]
-
Objective: To assess the functional antagonist and partial agonist activity of this compound.
-
Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3A and 5-HT3B subunits.
-
Method: Oocytes were voltage-clamped, and currents were evoked by the application of 5-HT. For antagonist activity, this compound was co-applied with 5-HT. For agonist activity, this compound was applied alone.
-
Data Analysis: Concentration-response curves were fitted to determine IC50 (for antagonism) and EC50 (for agonism) values.
Histamine H4 Receptor Antagonist Activity
This compound has also been characterized as a histamine H4 receptor antagonist. This activity is compared with the well-established and highly selective H4 antagonist, JNJ7777120.
Comparative Binding Affinity at H4 Receptors
| Compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) | Reference |
| This compound | Histamine H4 (HEK cells) | 6.64 | ~229 nM* | - |
| JNJ7777120 | Histamine H4 (human) | - | 4.5 nM | [5][6][7] |
*Calculated from pKi value.
Signaling Pathway for H4 Receptor Antagonism
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists like this compound and JNJ7777120 block this signaling cascade, which is implicated in inflammatory and immune responses.[8]
Key Experimental Protocols: H4 Receptor Activity
Radioligand Binding Assays (for JNJ7777120) [7]
-
Objective: To determine the binding affinity (Ki) of JNJ7777120 for the human H4 receptor.
-
Methodology: Competitive binding assays are typically performed using cell membranes expressing the H4 receptor and a suitable radioligand (e.g., [3H]histamine). The displacement of the radioligand by increasing concentrations of the test compound (JNJ7777120) is measured.
-
Data Analysis: IC50 values are determined from the competition curves and converted to Ki values.
Functional Assays (e.g., Calcium Mobilization or Chemotaxis) [7]
-
Objective: To assess the functional antagonism of H4 receptor activation.
-
Cell Types: Cells endogenously expressing the H4 receptor, such as mast cells or eosinophils.[8]
-
Method:
-
Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye. The increase in intracellular calcium upon stimulation with histamine is measured in the presence and absence of the antagonist.
-
Chemotaxis: The migration of cells towards a histamine gradient is measured using a Boyden chamber or similar apparatus, with and without the antagonist.
-
-
Data Analysis: The ability of the antagonist to inhibit the histamine-induced response is quantified to determine its potency.
Summary and Conclusion
The available data robustly characterize this compound as a potent and selective antagonist of the 5-HT3A receptor and a moderately potent antagonist of the histamine H4 receptor. Its significantly higher affinity for the 5-HT3A subtype compared to the 5-HT3AB subtype provides a valuable tool for distinguishing the roles of these receptor variants.
While the primary characterization of this compound's activity at 5-HT3 receptors relies on a single comprehensive study, its profile can be contextualized by comparison with established 5-HT3 antagonists like granisetron and ondansetron. Similarly, its H4 receptor antagonism is notable, though less potent than the highly selective tool compound JNJ7777120.
Researchers and drug development professionals can utilize the comparative data and experimental protocols presented in this guide to inform their study design and interpretation of results when working with this compound and related compounds. Further independent validation of this compound's activity would be beneficial to the scientific community.
References
- 1. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Key Experiments with VUF10166
For researchers, scientists, and professionals in drug development, the precise replication of key experiments is fundamental to validating and extending scientific findings. This guide provides a comprehensive comparison of VUF10166's performance against other relevant compounds, supported by detailed experimental data and protocols. This compound is a notable pharmacological tool due to its dual activity as a potent antagonist at the 5-hydroxytryptamine-3A (5-HT3A) receptor and as an antagonist at the histamine H4 receptor.[][2][3][4][5]
Comparative Performance Analysis of this compound
The following tables summarize the quantitative data for this compound and comparable ligands at both the 5-HT3 and histamine H4 receptors, facilitating an objective performance assessment.
Table 1: 5-HT3 Receptor Binding Affinity and Functional Activity
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (µM) | Activity |
| This compound | 5-HT3A | 0.04[2][3][4][5] | N/A* | 5.2[2][4][5] | Antagonist / Partial Agonist |
| This compound | 5-HT3AB | 22[2][3][4][5] | 40[2][3] | >100[2][3] | Antagonist |
| Granisetron | 5-HT3A | 0.77 | - | - | Antagonist |
*Inhibition and recovery were too slow to determine an IC₅₀ value in electrophysiological studies.[2][3]
Table 2: Histamine H4 Receptor Binding Affinity
| Compound | pKᵢ | Activity |
| This compound | 6.64[] | Antagonist |
| JNJ7777120 | - | Antagonist |
Key Experimental Protocols
To ensure accurate replication, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is adapted from the methodology described in the primary characterization of this compound.[2][3]
Objective: To determine the binding affinity (Kᵢ) of this compound for human 5-HT3A and 5-HT3AB receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.
-
[³H]granisetron (radioligand).
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[6]
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage.[6]
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]granisetron, and varying concentrations of the competing ligand (this compound). Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[6]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay for 5-HT3 Receptors
This electrophysiological assay measures the functional antagonism of this compound.[2][3]
Objective: To determine the functional potency (IC₅₀) of this compound at human 5-HT3AB receptors and to characterize its activity at 5-HT3A receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human 5-HT3A and 5-HT3B subunits.
-
Two-electrode voltage clamp setup (amplifier, digitizer, perfusion system).[7][8]
-
Recording solution (e.g., ND96).
-
5-HT (agonist) and this compound.
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired 5-HT3 receptor subunits. Incubate the oocytes for several days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[7][8]
-
Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of 5-HT to elicit an inward current.
-
Antagonist Application: To determine the IC₅₀, co-apply varying concentrations of this compound with the 5-HT solution and measure the inhibition of the 5-HT-induced current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Chemotaxis Assay for Histamine H4 Receptor
This assay assesses the ability of this compound to block histamine-induced cell migration, a key function of the H4 receptor.[9][10]
Objective: To evaluate the antagonistic effect of this compound on histamine-induced chemotaxis of immune cells (e.g., mast cells, eosinophils).
Materials:
-
Immune cells expressing the H4 receptor (e.g., mast cells, eosinophils).[9][10]
-
Chemotaxis chamber (e.g., modified Boyden chamber).[11]
-
Histamine (chemoattractant).
-
This compound and other H4 receptor antagonists.
-
Assay buffer.
Procedure:
-
Cell Preparation: Isolate and prepare the immune cells of interest.
-
Chamber Setup: Place the cell suspension in the upper chamber of the chemotaxis device, separated from the lower chamber by a microporous membrane.
-
Chemoattractant Addition: Add histamine to the lower chamber. To test for antagonism, pre-incubate the cells with this compound before placing them in the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a period that allows for cell migration.
-
Cell Counting: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect.
Calcium Mobilization Assay for Histamine H4 Receptor
This functional assay measures the downstream signaling of H4 receptor activation.[9][12][13]
Objective: To determine if this compound can block histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the H4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).[14][15]
-
Histamine.
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.[14]
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add histamine to the cells to induce an increase in intracellular calcium, which is detected as an increase in fluorescence. To test for antagonism, pre-incubate the cells with this compound before adding histamine.
-
Fluorescence Measurement: Continuously monitor the fluorescence to measure the change in intracellular calcium concentration.
-
Data Analysis: Compare the peak fluorescence response in the presence and absence of this compound to quantify its antagonistic activity.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
References
- 2. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry | eLife [elifesciences.org]
- 8. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human basophil chemotaxis and activation are regulated via the histamine H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF10166: A Comparative Analysis of 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of VUF10166 for human 5-HT3A and 5-HT3AB receptors against established 5-HT3 receptor antagonists. The data presented herein is supported by experimental findings from peer-reviewed research, offering a clear perspective on the compound's potency and selectivity.
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
This compound demonstrates a remarkably high affinity for the homomeric 5-HT3A receptor, with a sub-nanomolar equilibrium dissociation constant (Ki).[1][2][3] Its affinity for the heteromeric 5-HT3AB receptor is significantly lower, highlighting a unique selectivity profile compared to other widely used antagonists.[1][2][3] The following table summarizes the binding affinities of this compound and other key 5-HT3 antagonists.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd in nM) |
| This compound | 5-HT3A | 0.04 [1][2] |
| 5-HT3AB | 22 [1][2] | |
| Granisetron | 5-HT3A | 0.53 [4] |
| 5-HT3AB | 0.20 [4] | |
| Palonosetron | 5-HT3A | 0.34 [5] |
| 5-HT3AB | 0.15 [5] | |
| Ondansetron | 5-HT3A | ~3-10 (typical range) |
Note: Binding affinity values can vary based on experimental conditions. The data presented is for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive binding at the 5-HT3 receptor and the general workflow of the radioligand binding assay used to determine binding affinities.
Caption: Competitive binding at the 5-HT3 receptor.
Caption: General workflow of a radioligand binding assay.
Experimental Protocols
The binding affinities of this compound and comparative compounds were determined using a competitive radioligand binding assay. The following protocol is based on the methodology described in the study by Thompson et al. (2012).[1]
1. Receptor Preparation:
-
Human embryonic kidney (HEK293) cells were stably transfected to express either human 5-HT3A or 5-HT3AB receptors.
-
Cell membranes were prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.
-
The final membrane pellet was resuspended in an appropriate assay buffer.
2. Radioligand Binding Assay:
-
The assay was performed in a 96-well plate format.
-
Each well contained the prepared cell membranes, a fixed concentration of the radioligand [3H]granisetron, and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
The plates were incubated to allow the binding to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT3 antagonist.
3. Separation and Detection:
-
The incubation was terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters were washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound [3H]granisetron, was measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The equilibrium dissociation constant (Ki) for the competitor drug was calculated from the IC50 value using the Cheng-Prusoff equation.
This comparative guide highlights the potent and selective nature of this compound, particularly its high affinity for the 5-HT3A receptor subtype. This unique profile suggests its potential as a valuable research tool for distinguishing between 5-HT3A and 5-HT3AB receptor functions and as a lead compound for the development of novel therapeutics.
References
- 1. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
VUF10166 Performance Benchmarked Against Gold Standard 5-HT3 Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of VUF10166, a novel 5-HT3 receptor antagonist, against established gold-standard drugs in the same class: Ondansetron, Granisetron, and Palonosetron. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for their applications.
Executive Summary
This compound is a potent and selective antagonist for the 5-HT3A receptor subtype, demonstrating significantly higher affinity for this subtype compared to the 5-HT3AB receptor. This selectivity profile distinguishes it from several established 5-HT3 antagonists. This guide presents a quantitative comparison of binding affinities, details the experimental protocols for assessing these parameters, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and the gold-standard 5-HT3 receptor antagonists. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | 5-HT3A | 0.04 | [1] |
| 5-HT3AB | 22 | [1] | |
| Ondansetron | 5-HT3 | ~0.47 | [2] |
| Granisetron | 5-HT3A | ~0.53 | [3] |
| Palonosetron | 5-HT3A | ~0.34 | [4] |
| 5-HT3AB | ~0.15 | [4] |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the target human 5-HT3A or 5-HT3AB receptors (e.g., HEK293 cells).
-
Radioligand: Typically [3H]granisetron, a high-affinity 5-HT3 receptor antagonist.[1]
-
Test compound (this compound or gold standard) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on ion channels, such as the 5-HT3 receptor. It directly measures the ion flow through the channel in response to agonist activation and its inhibition by an antagonist.
Objective: To determine the concentration of an antagonist required to inhibit 50% of the agonist-induced current (IC50) through the 5-HT3 receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT3A or 5-HT3AB receptor subunits.
-
Agonist: Serotonin (5-HT).
-
Antagonist (this compound or gold standard) at various concentrations.
-
Recording solution (e.g., Oocyte Ringer's solution).
-
Two-electrode voltage clamp setup.
Procedure:
-
Expression: Oocytes are injected with the cRNA for the 5-HT3 receptor subunits and incubated to allow for receptor expression on the cell surface.
-
Clamping: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set holding potential (e.g., -60 mV).
-
Agonist Application: Serotonin is applied to the oocyte to activate the 5-HT3 receptors and elicit an inward current, which is recorded.
-
Antagonist Application: The oocyte is pre-incubated with a specific concentration of the antagonist before co-application with the agonist.
-
Inhibition Measurement: The reduction in the agonist-induced current in the presence of the antagonist is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Mandatory Visualization
5-HT3 Receptor Signaling Pathway
References
- 1. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Independent Verification of VUF10166's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of VUF10166, a potent dual-activity ligand, with alternative compounds targeting the serotonin 5-HT3 and histamine H4 receptors. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and development.
Comparative Analysis of Binding Affinities
This compound has been identified as a high-affinity antagonist for the 5-HT3A receptor and a moderately potent antagonist for the histamine H4 receptor. To provide context for these findings, the following tables compare the binding affinities (Ki or pKi values) of this compound with established alternative antagonists for each receptor.
Table 1: Comparison of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | 5-HT3A | 0.04 | [1] |
| 5-HT3AB | 22 | [1] | |
| Ondansetron | 5-HT3A | ~1-10 | [2] |
| Granisetron | 5-HT3 | ~0.1-1 | [2] |
Table 2: Comparison of Histamine H4 Receptor Antagonists
| Compound | pKi | Ki (nM) | Reference |
| This compound | 6.64 | ~229 | [1] |
| JNJ 7777120 | Not Reported | 4.5 | [3] |
| Thioperamide | Not Reported | 27 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to its target receptor.
Protocol for this compound at 5-HT3 Receptors [1]
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.
-
Radioligand: [³H]granisetron.
-
Assay Buffer: Not specified in the abstract. A typical buffer for this type of assay is 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes are prepared from the HEK293 cell lines.
-
Membranes are incubated with a fixed concentration of [³H]granisetron and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM granisetron).
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
General Protocol for Histamine H4 Receptor Binding Assay
-
Cell Lines: HEK293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]histamine.
-
Assay Buffer: Typically a Tris-based buffer. For example, in a similar study, the buffer contained 50 mM Tris-HCl, pH 7.5.
-
Procedure:
-
Membranes from HEK(hH4R) cells are incubated with [³H]histamine in the presence of varying concentrations of the test compound (e.g., JNJ 7777120, Thioperamide).
-
After incubation to equilibrium, bound radioactivity is separated from free radioactivity by filtration.
-
Radioactivity is measured by liquid scintillation counting.
-
Ki values are determined from competition binding curves.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channel activity, such as the 5-HT3 receptor.
Protocol for this compound at 5-HT3 Receptors [1]
-
Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3AB receptors.
-
Recording Solution (External): Not specified in the abstract. A standard frog Ringer's solution would typically be used.
-
Intracellular Solution (Pipette): Not specified in the abstract. A typical solution would contain a potassium-based salt (e.g., KCl or K-gluconate) and a pH buffer.
-
Procedure:
-
Oocytes are voltage-clamped at a holding potential of -60 mV.
-
The agonist (5-HT) is applied to elicit an inward current.
-
This compound is co-applied with 5-HT or pre-applied before the agonist to measure its inhibitory effect.
-
Concentration-response curves are generated to determine the IC50 value for the antagonist. For this compound at 5-HT3A receptors, the inhibition and recovery were too slow to determine an accurate IC50.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the 5-HT3 and histamine H4 receptors, as well as a typical experimental workflow for a radioligand binding assay.
References
Safety Operating Guide
Navigating the Safe Disposal of VUF10166: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of VUF10166, a potent 5-HT3A receptor antagonist. By adhering to these protocols, laboratories can minimize risks and maintain compliance with safety regulations.
Key Chemical and Safety Data for this compound
A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. This information, summarized in the table below, is critical for assessing potential hazards and determining the appropriate disposal pathway.
| Property | Value | Source |
| Chemical Name | 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | [1] |
| CAS Number | 155584-74-0 | [1][2][3] |
| Molecular Formula | C13H15ClN4 | [1][2][3] |
| Molecular Weight | 262.74 g/mol | [1][2] |
| Physical Appearance | Solid | [1][3] |
| Solubility | Insoluble in H2O; ≥26.3 mg/mL in EtOH; ≥38.8 mg/mL in DMSO | [1] |
| Storage | Store at -20°C | [1][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be placed in a designated hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. Given its solubility in ethanol and DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Do not mix this compound waste with other incompatible chemical waste streams. As a halogenated organic compound, it should be segregated from non-halogenated organic waste.[5]
-
-
Contaminated Labware:
-
Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before reuse or disposal.
-
Triple-rinse the glassware with a suitable solvent (e.g., ethanol) in which this compound is soluble.[6] The rinsate must be collected and treated as hazardous liquid waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Waste Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][6]
-
Keep waste containers securely sealed except when adding waste.[5][6]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the EH&S department with accurate information about the waste composition.
-
Never dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling VUF10166
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for VUF10166, a potent 5-HT3 receptor antagonist.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline |
| CAS Number | 155584-74-0 |
| Molecular Formula | C13H15ClN4 |
| Molecular Weight | 262.7 g/mol |
| Appearance | Solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Chemical safety glasses or goggles should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A laboratory coat should be worn. For procedures with a higher risk of exposure, additional protective clothing may be necessary.
Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
1. Preparation and Weighing:
- Before handling, ensure the work area is clean and uncluttered.
- Weigh the solid compound in a chemical fume hood to prevent inhalation of dust.
- Use appropriate tools, such as spatulas, for transferring the solid.
2. Solution Preparation:
- When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
- Consult the solubility data to choose the appropriate solvent (e.g., DMSO, DMF, Ethanol)[1].
- Cap the container tightly and vortex or sonicate if necessary to ensure complete dissolution.
3. Experimental Use:
- Handle all solutions containing this compound with care, avoiding contact with skin and eyes.
- Clearly label all containers with the compound name, concentration, and date.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
2. Decontamination:
- All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol) before washing. The rinsate should be collected as hazardous waste.
3. Waste Pickup:
- Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

